Technical Documentation Center

cis-5-(Hydroxymethyl)cyclohex-2-enol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: cis-5-(Hydroxymethyl)cyclohex-2-enol

Core Science & Biosynthesis

Foundational

The Exact Stereochemistry of cis-5-(Hydroxymethyl)cyclohex-2-enol: A Technical Guide to Structural Assignment, Synthesis, and Analytical Validation

Executive Summary cis-5-(Hydroxymethyl)cyclohex-2-enol (CAS: 141116-48-5) is a highly versatile bicyclic chiral building block extensively utilized in the synthesis of carbocyclic nucleosides, antiviral agents, and compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-5-(Hydroxymethyl)cyclohex-2-enol (CAS: 141116-48-5) is a highly versatile bicyclic chiral building block extensively utilized in the synthesis of carbocyclic nucleosides, antiviral agents, and complex natural products[1][2]. Because its pharmacological utility is strictly dependent on its spatial geometry, precise stereochemical assignment and enantiomeric resolution are critical. This whitepaper provides a rigorous deconstruction of its absolute configuration, detailing the causality behind the Cahn-Ingold-Prelog (CIP) assignments, and outlines self-validating protocols for its synthesis and analytical verification.

Structural Analysis & Stereochemical Assignment

The molecular scaffold of 5-(hydroxymethyl)cyclohex-2-enol consists of a cyclohexene ring featuring a double bond at C2–C3, a hydroxyl group (-OH) at C1, and a hydroxymethyl group (-CH₂OH) at C5[3]. The cis designation dictates that the substituents at C1 and C5 reside on the same face of the cyclohexene ring.

Deconstructing the CIP Priorities

To determine the exact absolute configuration of the cis enantiomers, we must evaluate the chiral centers at C1 and C5 using CIP priority rules.

At the C1 Stereocenter:

  • -OH (Priority 1): Oxygen has the highest atomic number (8).

  • -C2=C3 (Priority 2): C2 is bonded to (C, C, H) because the double bond to C3 counts as two carbon connections.

  • -C6 (Priority 3): C6 is bonded to C5, which yields a path of (C, H, H). Comparing C2 (C, C, H) to C6 (C, H, H), C2 takes precedence.

  • -H (Priority 4): Hydrogen has the lowest atomic number (1).

At the C5 Stereocenter:

  • -CH₂OH (Priority 1): The carbon is bonded to Oxygen (O, H, H).

  • -C6 (Priority 2): C6 is bonded to C1. C1 is bonded to Oxygen, yielding a path of (O, C, H).

  • -C4 (Priority 3): C4 is bonded to C3. C3 is part of the double bond, yielding a path of (C, C, H). Because the C6 path encounters an Oxygen before the C4 path does, C6 takes precedence.

  • -H (Priority 4): Hydrogen (1).

Geometric Proof of the (1S, 5S) and (1R, 5R) Configurations

If we project the cyclohexene ring onto a 2D plane with standard numbering (C1 at the top, C2 at top-right, C6 at top-left), we can visualize the cis isomers:

  • The Wedge/Wedge Isomer: Both the -OH and -CH₂OH groups point towards the viewer. At C1, tracing Priority 1 → 2 → 3 yields a clockwise direction, assigning it as (1R) . At C5, tracing Priority 1 → 2 → 3 also yields a clockwise direction, assigning it as (5R) .

  • The Dash/Dash Isomer: Both substituents point away from the viewer. Reversing the visual sequence assigns this enantiomer as (1S, 5S) [4][5].

Therefore, the cis racemate is an equimolar mixture of (1S, 5S) and (1R, 5R) .

Quantitative Data: Stereoisomer Classification
Isomer DesignationC1 ConfigurationC5 ConfigurationSubstituent GeometryOptical Activity
cis (Racemate)1S5SDash / DashChiral (Enantiomer A)
cis (Racemate)1R5RWedge / WedgeChiral (Enantiomer B)
trans (Racemate)1S5RWedge / DashChiral (Enantiomer C)
trans (Racemate)1R5SDash / WedgeChiral (Enantiomer D)

Mandatory Visualizations: Stereochemical Logic

StereoWorkflow Start cis-5-(Hydroxymethyl) cyclohex-2-enol C1 C1 Stereocenter Start->C1 C5 C5 Stereocenter Start->C5 C1_P Priorities: 1: -OH 2: -C2=C3 3: -C6 4: -H C1->C1_P C5_P Priorities: 1: -CH2OH 2: -C6 3: -C4 4: -H C5->C5_P Wedge Both Substituents Wedge (Up) C1_P->Wedge Dash Both Substituents Dash (Down) C1_P->Dash C5_P->Wedge C5_P->Dash R1 (1R, 5R)-Enantiomer Wedge->R1 S1 (1S, 5S)-Enantiomer Dash->S1

Fig 1: Logical workflow for the absolute stereochemical assignment of the cis racemate.

Synthetic Methodologies & Enantiomeric Resolution

To utilize this compound in drug development, the racemate must be resolved into its enantiopure forms. The most robust method is Enzymatic Kinetic Resolution using Candida antarctica lipase B (CAL-B).

Causality of Enzymatic Selection: CAL-B strictly obeys the Kazlauskas rule. Its hydrophobic binding pocket is sterically constrained; it readily accommodates the (1R)-configuration of secondary cyclic alcohols but sterically clashes with the bulky ring of the (1S)-configuration. Consequently, CAL-B selectively acylates the (1R, 5R)-enantiomer, leaving the (1S, 5S)-enantiomer untouched.

Self-Validating Protocol: Kinetic Resolution of (±)-cis-5-(Hydroxymethyl)cyclohex-2-enol

Step 1: Reaction Setup Dissolve 10 mmol of the racemic cis-alcohol in 50 mL of anhydrous diisopropyl ether. Add 30 mmol of vinyl acetate (acting as the irreversible acyl donor) and 500 mg of immobilized CAL-B (Novozym 435).

Step 2: Incubation & Internal Validation Incubate the mixture at 30°C with orbital shaking (150 rpm). Self-Validation Checkpoint: Monitor the reaction via chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 90:10). The system is self-validating: the reaction is deemed complete when the chromatographic peak corresponding to the (1R, 5R)-alcohol completely disappears, confirming exactly 50% conversion and >99% enantiomeric excess (ee) for the remaining alcohol.

Step 3: Enzyme Recovery Filter the mixture to remove the immobilized CAL-B. Wash the enzyme with cold ether; it can be reused for subsequent batches, validating the catalytic stability of the system.

Step 4: Chromatographic Separation Evaporate the solvent under reduced pressure. Separate the unreacted (1S, 5S)-alcohol from the newly formed (1R, 5R)-acetate using silica gel flash chromatography (Hexane/EtOAc gradient).

Step 5: Hydrolysis (Optional) To recover the pure (1R, 5R)-alcohol, subject the separated acetate to mild hydrolysis using K₂CO₃ in methanol for 2 hours at room temperature.

EnzymaticResolution Racemate (±)-cis-5-(Hydroxymethyl) cyclohex-2-enol Lipase CAL-B Lipase + Vinyl Acetate Racemate->Lipase Enant1 (1S, 5S)-Alcohol (Unreacted, >99% ee) Lipase->Enant1  Steric Clash (Slower)   Enant2 (1R, 5R)-Acetate (Acylated, >99% ee) Lipase->Enant2  Favorable (Faster)   Hydrolysis Mild Hydrolysis (K2CO3, MeOH) Enant2->Hydrolysis Enant2_Alc (1R, 5R)-Alcohol Hydrolysis->Enant2_Alc

Fig 2: Enzymatic kinetic resolution pathway utilizing CAL-B to isolate enantiopure isomers.

Analytical Protocols for Stereochemical Validation

To conclusively differentiate the cis isomer from the trans isomer prior to kinetic resolution, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.

  • 1H NMR Coupling Constants ( J -values): In the half-chair conformation of the cyclohexene ring, the cis-1,5-disubstituted geometry forces one substituent into a pseudo-axial position and the other into a pseudo-equatorial position. This results in distinct vicinal coupling constants ( J1,6​ and J5,6​ ) compared to the trans isomer, where both substituents can adopt pseudo-equatorial positions.

  • NOESY / ROESY Analysis: 2D NMR is the definitive self-validating tool for spatial geometry. In the trans isomer, the protons at C1 and C5 are on the same face of the ring (since the substituents are on opposite faces), yielding a strong Nuclear Overhauser Effect (NOE) cross-peak. In the cis isomer, the C1 and C5 protons reside on opposite faces, resulting in the absence (or extreme weakness) of this specific NOE cross-peak.

References

  • PubChem. "5-(Hydroxymethyl)cyclohex-2-enol | C7H12O2 | CID 14565186." National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Physical properties and solvent solubility of cis-5-(Hydroxymethyl)cyclohex-2-enol

Title: Comprehensive Physicochemical Profiling and Solubility Dynamics of cis-5-(Hydroxymethyl)cyclohex-2-enol Executive Summary cis-5-(Hydroxymethyl)cyclohex-2-enol is a highly versatile, bifunctional chiral building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Physicochemical Profiling and Solubility Dynamics of cis-5-(Hydroxymethyl)cyclohex-2-enol

Executive Summary cis-5-(Hydroxymethyl)cyclohex-2-enol is a highly versatile, bifunctional chiral building block widely leveraged in the total synthesis of complex natural products and biologically active carbasugars[1]. This technical guide provides an in-depth analysis of its physical properties, thermodynamic solubility profile, and the fundamental chemical causality governing its behavior in various solvent systems.

Structural and Physical Properties

The molecular architecture of cis-5-(Hydroxymethyl)cyclohex-2-enol (CAS: 141116-48-5 / 156041-33-7) dictates its macroscopic physical properties. The compound features a cyclohexene backbone substituted with a secondary allylic hydroxyl group and a primary hydroxymethyl group[2],.

Causality of Physical State: The molecule typically exists as a yellow liquid at standard temperature and pressure. This liquid state is a direct consequence of the compound's structural asymmetry and its specific cis stereochemistry. Despite the presence of two strong hydrogen-bonding hydroxyl groups, the cis configuration and the flexible cyclohexene ring disrupt crystal lattice packing efficiency, preventing the formation of a solid crystalline state at room temperature. To preserve its structural integrity and prevent oxidative degradation, it is typically stored at 2–8 °C.

Table 1: Key Physicochemical Parameters

ParameterValueSource
Molecular Formula C₇H₁₂O₂[2],
Molecular Weight 128.17 g/mol [2],
Physical Form Yellow Liquid
LogP (XLogP3) 0.2[2]
Topological Polar Surface Area (TPSA) 40.5 Ų[2]
SMILES OC[C@@H]1CC=CC1
Purity (Commercial Standard) ≥ 95% - 96%,

Solvent Solubility Profile and Thermodynamic Causality

Solubility is a dynamic equilibrium dictated by intermolecular forces. For cis-5-(Hydroxymethyl)cyclohex-2-enol, the solubility profile is governed by the interplay between its hydrophobic cyclohexene ring and its hydrophilic diol functionality. With a LogP of 0.2[2], the molecule exhibits a nearly balanced affinity for aqueous and lipid phases, slightly leaning toward lipophilicity.

  • Polar Protic Solvents (Water, Methanol, Ethanol): The compound exhibits high solubility in these solvents. The TPSA of 40.5 Ų[2] provides sufficient polarity for the two hydroxyl groups to act as both hydrogen bond donors and acceptors, seamlessly integrating into the hydrogen-bonded networks of water and short-chain alcohols.

  • Polar Aprotic Solvents (DMSO, Dichloromethane, Acetone): Solubility remains exceptionally high. The lack of competing hydrogen bond donors in solvents like DMSO allows the compound's hydroxyl protons to interact strongly with the solvent's highly polarized oxygen atoms.

  • Non-Polar Solvents (Hexane, Heptane): Solubility is significantly reduced. The energetic penalty of breaking the strong intermolecular hydrogen bonds between cis-5-(Hydroxymethyl)cyclohex-2-enol molecules (homomeric interactions) is not offset by the weak London dispersion forces offered by aliphatic hydrocarbons.

Table 2: Empirical Solubility Matrix

Solvent ClassRepresentative SolventEstimated SolubilityDominant Intermolecular Interaction
Polar ProticWater, MethanolHigh (>50 mg/mL)Hydrogen bonding (Donor & Acceptor)
Polar AproticDMSO, DichloromethaneHigh (>50 mg/mL)Dipole-Dipole, H-bond (Acceptor)
Moderately PolarEthyl Acetate, EtherHighDipole-Induced Dipole
Non-Polar AliphaticHexane, HeptaneLow (<5 mg/mL)Weak London Dispersion Forces

Experimental Methodology: Thermodynamic Solubility and Partition Coefficient Assessment

To accurately determine the solubility and partition coefficient of cis-5-(Hydroxymethyl)cyclohex-2-enol, a thermodynamic shake-flask method must be employed.

Expertise & Causality: Kinetic dissolution methods often yield false positives (supersaturation) or false negatives (slow dissolution kinetics). The shake-flask method guarantees that the system reaches true thermodynamic equilibrium. Furthermore, the inclusion of a centrifugation step is critical; it eliminates micro-emulsions at the phase boundary that would otherwise skew spectrophotometric or mass spectrometric quantification.

Step-by-Step Protocol:

  • Solvent Preparation: Saturate the target solvents (e.g., 1-octanol and aqueous buffer for LogP determination) with each other for 24 hours prior to the experiment to prevent volume shifts during the assay.

  • Compound Addition: Add an excess amount of cis-5-(Hydroxymethyl)cyclohex-2-enol (beyond the visually estimated solubility limit) to 5 mL of the solvent system in a sealed, inert borosilicate glass vial.

  • Isothermal Equilibration: Agitate the vials on an orbital shaker at 300 RPM at a constant 25.0 ± 0.1 °C for 24 to 48 hours. Causality: Strict temperature control is mandatory because solubility is an enthalpy-driven process; even minor thermal fluctuations will shift the equilibrium constant.

  • Phase Separation: Centrifuge the samples at 3,000 × g for 15 minutes at 25 °C. Causality: This forces undissolved solute into a tight pellet and breaks any micro-emulsions, ensuring the supernatant contains only truly dissolved molecules.

  • Aliquot Extraction: Carefully extract aliquots from the clear supernatant (or both phases for LogP) using a positive-displacement pipette to avoid cross-contamination from the phase boundary.

  • Self-Validating Quantification: Dilute the aliquots and analyze via LC-MS or HPLC-UV. The system is self-validating: for LogP, the sum of the compound quantified in the octanol and water phases must equal the total mass dissolved, and all absorbance/mass results must fall strictly within the linear dynamic range of a pre-established calibration curve.

Protocol S1 1. Solvent & Solute Prep Excess solute added S2 2. Isothermal Agitation 24h at 25°C (Equilibrium) S1->S2 S3 3. Phase Separation Centrifugation (3000 x g) S2->S3 S4 4. Aliquot Extraction Avoid phase boundary S3->S4 S5 5. HPLC/LC-MS Analysis Self-validating calibration S4->S5

Fig 1: Thermodynamic shake-flask workflow for empirical solubility and LogP determination.

Application in Synthetic Workflows

Understanding the physicochemical properties of cis-5-(Hydroxymethyl)cyclohex-2-enol is critical for downstream synthetic applications, such as the synthesis of non-natural gabosines[1]. Because the compound is a liquid with high solubility in polar aprotic solvents, reactions requiring the protection of the diol (e.g., acetonide formation) are optimally performed in solvents like dichloromethane or acetone. The high solubility ensures homogeneous reaction kinetics, preventing localized concentration gradients that could lead to unwanted side reactions or the polymerization of the highly reactive cyclohexene double bond.

References

  • PubChem - "5-(Hydroxymethyl)cyclohex-2-enol | C7H12O2 | CID 14565186" - National Center for Biotechnology Information. URL:[Link]

Sources

Foundational

Mass spectrometry fragmentation patterns of cis-5-(Hydroxymethyl)cyclohex-2-enol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of cis-5-(Hydroxymethyl)cyclohex-2-enol Authored by: A Senior Application Scientist Introduction Cis-5-(Hydroxymethyl)cyclohex-2-enol is a versatile chir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of cis-5-(Hydroxymethyl)cyclohex-2-enol

Authored by: A Senior Application Scientist

Introduction

Cis-5-(Hydroxymethyl)cyclohex-2-enol is a versatile chiral building block utilized in the stereoselective synthesis of complex natural products and pharmacologically active molecules.[1] With a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol , its structure incorporates several key features that dictate its behavior under mass spectrometric analysis: a secondary allylic alcohol, a primary alcohol, and a cyclohexene ring system.[2][3] A thorough understanding of its fragmentation patterns is paramount for its unambiguous identification in complex matrices, reaction monitoring, and structural confirmation.

This guide provides an in-depth analysis of the primary fragmentation pathways of cis-5-(Hydroxymethyl)cyclohex-2-enol, primarily under Electron Ionization (EI), the most common ionization technique for such volatile compounds. In mass spectrometry, fragmentation is the process where an energetically unstable molecular ion breaks down into smaller, charged fragments and neutral species.[4] Analyzing these patterns provides a molecular fingerprint, enabling detailed structural elucidation.

Principle of Electron Ionization (EI) Mass Spectrometry

In EI-MS, the analyte molecule is bombarded by a high-energy electron beam (typically 70 eV).[5][6] This interaction dislodges an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺). The energy imparted during ionization often leaves the molecular ion in a vibrationally excited state, leading to its decomposition into various fragment ions. It is crucial to note that for alcohols, the molecular ion peak is often of low intensity or entirely absent due to the high propensity for rapid fragmentation.[7][8][9][10]

Dominant Fragmentation Pathways

The fragmentation of cis-5-(Hydroxymethyl)cyclohex-2-enol is governed by the interplay of its functional groups. The primary pathways include the loss of small neutral molecules, alpha (α)-cleavages initiated by the alcohol groups, and a characteristic ring cleavage known as the retro-Diels-Alder reaction.

Neutral Loss of Water (Dehydration)

One of the most characteristic fragmentation patterns for alcohols is the elimination of a water molecule (H₂O, 18 amu) from the molecular ion.[7][9][10][11] This dehydration event results in an alkene radical cation [M-18]•⁺. For cis-5-(Hydroxymethyl)cyclohex-2-enol, this leads to a prominent ion at m/z 110 .

[M]•⁺ (m/z 128) → [M - H₂O]•⁺ (m/z 110) + H₂O

This process is thermodynamically favorable and contributes significantly to the often-observed weak molecular ion peak in the mass spectra of alcohols.[8]

Alpha (α)-Cleavage

Alpha-cleavage is the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom (in this case, oxygen), which is a defining fragmentation mechanism for alcohols.[9][11][12] The stability of the resulting oxonium ion, which is resonance-stabilized, is the primary driving force for this reaction.[9] The molecule has two sites for α-cleavage: one at the secondary allylic alcohol and another at the primary alcohol.

  • α-Cleavage at the Primary Alcohol: Cleavage of the bond between C5 and the hydroxymethyl group can result in the loss of a hydroxymethyl radical (•CH₂OH, 31 amu). This pathway generates a stable cation at m/z 97 . [M]•⁺ (m/z 128) → [C₆H₉O]⁺ (m/z 97) + •CH₂OH

  • Formation of the m/z 31 Ion: A competing α-cleavage pathway for primary alcohols involves the formation of the [CH₂OH]⁺ ion. This fragment at m/z 31 is a strong diagnostic indicator for the presence of a primary alcohol moiety.[7][10]

Alpha_Cleavage cluster_pathways Alpha-Cleavage Pathways M Molecular Ion (M•⁺) m/z 128 frag97 [C₆H₉O]⁺ m/z 97 M->frag97 - •CH₂OH (31 amu) frag31 [CH₂OH]⁺ m/z 31 M->frag31 α-Cleavage at primary alcohol

Caption: Key α-cleavage fragmentations of the molecular ion.

Retro-Diels-Alder (rDA) Reaction

The presence of the cyclohexene ring system makes the retro-Diels-Alder (rDA) reaction a highly significant fragmentation pathway.[13] The rDA reaction is a concerted, pericyclic process that is the reverse of the Diels-Alder cycloaddition, cleaving a cyclohexene ring into a diene and a dienophile.[14][15] This cleavage provides highly diagnostic fragments for structural analysis.

For cis-5-(Hydroxymethyl)cyclohex-2-enol, the rDA reaction breaks the ring, yielding 1,3-butadiene and a substituted ethene molecule. The charge can be retained by either fragment, leading to two possible scenarios:

  • Charge on the Diene: Formation of the 1,3-butadiene radical cation at m/z 54 . [M]•⁺ (m/z 128) → [C₄H₆]•⁺ (m/z 54) + C₃H₆O₂

  • Charge on the Dienophile: Formation of the glycoaldehyde enol radical cation at m/z 74 . [M]•⁺ (m/z 128) → [C₃H₆O₂]•⁺ (m/z 74) + C₄H₆

The relative abundance of these fragments depends on their respective ionization potentials. The rDA reaction is a powerful tool in mass spectrometry for identifying cyclic structures.[14]

Retro_Diels_Alder cluster_products rDA Products MolIon Molecular Ion (M•⁺) cis-5-(Hydroxymethyl)cyclohex-2-enol m/z 128 Diene 1,3-Butadiene Radical Cation [C₄H₆]•⁺ m/z 54 MolIon->Diene Charge on Diene Dienophile Glycoaldehyde Enol Radical Cation [C₃H₆O₂]•⁺ m/z 74 MolIon->Dienophile Charge on Dienophile

Caption: The Retro-Diels-Alder fragmentation pathway.

Summary of Key Fragment Ions

The following table summarizes the primary fragment ions expected in the electron ionization mass spectrum of cis-5-(Hydroxymethyl)cyclohex-2-enol.

m/zProposed Structure/FormulaNeutral Loss (amu)Fragmentation Pathway
128[C₇H₁₂O₂]•⁺-Molecular Ion (M•⁺)
110[C₇H₁₀O]•⁺H₂O (18)Dehydration
97[C₆H₉O]⁺•CH₂OH (31)α-Cleavage
74[C₃H₆O₂]•⁺C₄H₆ (54)Retro-Diels-Alder
57[C₄H₉]⁺ or [C₃H₅O]⁺-Complex Ring Cleavage
54[C₄H₆]•⁺C₃H₆O₂ (74)Retro-Diels-Alder
31[CH₂OH]⁺C₆H₁₁O (99)α-Cleavage

Note: The ion at m/z 57 is a common fragment in the mass spectra of cyclic alcohols, arising from complex ring cleavage mechanisms.[7][16]

Fragmentation_Workflow cluster_frags Primary Fragmentation Pathways M { Molecular Ion (M•⁺) | m/z 128} Dehydration Dehydration - H₂O m/z 110 M:f0->Dehydration:f0 AlphaCleavage α-Cleavage - •CH₂OH m/z 97 M:f0->AlphaCleavage:f0 RDA Retro-Diels-Alder m/z 74 m/z 54 M:f0->RDA:f0 M:f0->RDA:f1 AlphaCleavage2 α-Cleavage m/z 31 M:f0->AlphaCleavage2:f0

Caption: Overall fragmentation workflow from the molecular ion.

Experimental Protocol: GC-MS Analysis

This section outlines a standard protocol for acquiring an EI mass spectrum of cis-5-(Hydroxymethyl)cyclohex-2-enol.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[5]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 30 to 200.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum from the peak apex.

  • Analyze the spectrum for the molecular ion and characteristic fragment ions as described in this guide. Compare against a library database (e.g., NIST/EPA/NIH) if available.

Conclusion

The mass spectrometry fragmentation of cis-5-(Hydroxymethyl)cyclohex-2-enol is a predictable yet complex process dictated by its constituent functional groups. The primary fragmentation pathways—dehydration, α-cleavage, and the retro-Diels-Alder reaction—produce a series of diagnostic ions. A comprehensive analysis of these fragments, particularly the ions at m/z 110 ([M-H₂O]•⁺), 97 ([M-•CH₂OH]⁺), 74, 54 (rDA products), and 31 ([CH₂OH]⁺), allows for confident structural verification. This guide provides the foundational knowledge for researchers and drug development professionals to interpret the mass spectra of this important chiral intermediate and related cyclic alcohol structures.

References

  • Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation - PubMed. Available at: [Link]

  • Retro-Diels Alder mechanism: Significance and symbolism - Wisdomlib. Available at: [Link]

  • GCMS Section 6.10 - Whitman College. Available at: [Link]

  • Gas-Phase Retro-Diels–Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation at 193 nm: A Velocity-Map Imaging Study - ACS Publications. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • Mass Spectrometry of Alcohols - Chemistry Steps. Available at: [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • Retro-Diels–Alder reaction - Wikipedia. Available at: [Link]

  • Video: Mass Spectrometry: Alcohol Fragmentation - JoVE. Available at: [Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups - OpenStax. Available at: [Link]

  • Mass Spectrometry of Alcohols - YouTube. Available at: [Link]

  • The Main Fragmentation Reactions of Organic Compounds . Available at: [Link]

  • Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation at 193 nm: A Velocity-Map Imaging Study. - Semantic Scholar. Available at: [Link]

  • (PDF) Retro‐Diels‐Alder reaction in mass spectrometry - ResearchGate. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • 5-(Hydroxymethyl)cyclohex-2-enol | C7H12O2 - PubChem. Available at: [Link]

  • Mass Spectrometry - Michigan State University. Available at: [Link]

  • GC EI and CI Fragmentation and Interpretation of Spectra - Whitman College. Available at: [Link]

  • A common lab experiment is the dehydration of cyclohexanol to cyc... - Pearson+. Available at: [Link]

  • Mass Spectrometry - Michigan State University. Available at: [Link]

  • Interpretation of mass spectra . Available at: [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - Canadian Science Publishing. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for cis-5-(Hydroxymethyl)cyclohex-2-enol

Introduction: The Strategic Importance of Chiral Cyclohexene Diols cis-5-(Hydroxymethyl)cyclohex-2-enol and its structural isomers are valuable chiral building blocks in synthetic organic chemistry. Their rigid cyclohexe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Chiral Cyclohexene Diols

cis-5-(Hydroxymethyl)cyclohex-2-enol and its structural isomers are valuable chiral building blocks in synthetic organic chemistry. Their rigid cyclohexene scaffold, adorned with stereochemically defined hydroxyl and hydroxymethyl groups, serves as a versatile starting material for the synthesis of a wide array of complex molecules, including carbocyclic nucleoside analogues with potential antiviral and antitumor activities. The cis stereorelationship of the functional groups is often crucial for biological activity and for directing the stereochemical outcome of subsequent transformations.

The synthetic strategy commences with the [4+2] cycloaddition (Diels-Alder reaction) of 1,3-butadiene and maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. This is followed by the complete reduction of the anhydride functionality using lithium aluminum hydride (LAH) to furnish the target diol.

PART 1: Overall Synthetic Workflow

The synthesis is a two-step process, as illustrated in the workflow diagram below. The initial step is a Diels-Alder reaction to construct the cyclohexene ring system with the desired cis stereochemistry. The second step is the reduction of the anhydride to the corresponding diols.

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Reduction cluster_2 Characterization A 1,3-Butadiene C cis-4-Cyclohexene-1,2-dicarboxylic anhydride A->C B Maleic Anhydride B->C D cis-4-Cyclohexene-1,2-dicarboxylic anhydride F cis-1,2-bis(hydroxymethyl)cyclohex-4-ene D->F E Lithium Aluminum Hydride (LAH) E->F G NMR Spectroscopy (¹H and ¹³C) F->G H FT-IR Spectroscopy I Mass Spectrometry

Caption: Overall workflow for the synthesis of cis-1,2-bis(hydroxymethyl)cyclohex-4-ene.

PART 2: Health and Safety Precautions

This protocol involves the use of hazardous materials, particularly Lithium Aluminum Hydride (LAH) . Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses, and impervious gloves.[1]

  • Fume Hood: All manipulations involving LAH and flammable solvents must be conducted in a certified chemical fume hood.

  • Inert Atmosphere: LAH is highly reactive with water and moisture.[1] Reactions involving LAH should be performed under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.

  • Fire Safety: LAH can ignite in moist air.[1] A Class D fire extinguisher (for combustible metals) and a container of dry sand must be readily accessible.[1] Do not use water, carbon dioxide, or halogenated extinguishing agents on an LAH fire. [1]

  • Quenching: The quenching of LAH reactions is highly exothermic and releases hydrogen gas. It must be performed slowly and with extreme caution, typically at low temperatures (e.g., 0 °C).

  • Waste Disposal: LAH waste must be quenched completely and disposed of according to institutional hazardous waste guidelines.

PART 3: Experimental Protocols

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic anhydride

This step employs a classic Diels-Alder reaction.[2] 1,3-butadiene, generated in situ from 3-sulfolene, reacts with maleic anhydride to form the desired cyclohexene derivative. The cis stereochemistry of the maleic anhydride is retained in the product due to the concerted nature of the [4+2] cycloaddition.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
3-Sulfolene118.1510.0 g0.0847
Maleic Anhydride98.066.0 g0.0612
Xylene (anhydrous)-20 mL-
Toluene (for workup)-20 mL-
Petroleum Ether-40 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-sulfolene (10.0 g), maleic anhydride (6.0 g), and anhydrous xylene (20 mL).

  • Heat the mixture in a sand bath to a gentle reflux (approximately 140 °C). The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas (ensure the reaction is performed in a well-ventilated fume hood).

  • Maintain the reflux for 1 hour.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Add toluene (20 mL) to the reaction mixture.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold petroleum ether (2 x 20 mL).

  • Dry the product in a desiccator to obtain cis-4-cyclohexene-1,2-dicarboxylic anhydride as a white crystalline solid.

Expected Yield: ~7.0 g (75%) Melting Point: 103-104 °C

Step 2: Reduction of cis-4-Cyclohexene-1,2-dicarboxylic anhydride to cis-1,2-bis(hydroxymethyl)cyclohex-4-ene

This step utilizes the powerful reducing agent, lithium aluminum hydride (LAH), to reduce both carbonyl groups of the anhydride to primary alcohols.[3][4] The reaction must be carried out under strictly anhydrous conditions.

Reaction Mechanism Visualization:

G cluster_0 Mechanism of LAH Reduction of a Cyclic Anhydride Anhydride cis-4-Cyclohexene-1,2-dicarboxylic anhydride Intermediate Aluminum Alkoxide Intermediate Anhydride->Intermediate 1. LiAlH₄, THF (Hydride Attack) Product cis-1,2-bis(hydroxymethyl)cyclohex-4-ene Intermediate->Product 2. H₂O Workup (Protonation)

Caption: Simplified mechanism of LAH reduction of the cyclic anhydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
cis-4-Cyclohexene-1,2-dicarboxylic anhydride152.155.0 g0.0329
Lithium Aluminum Hydride (LAH)37.952.5 g0.0659
Anhydrous Tetrahydrofuran (THF)-150 mL-
Water18.02~10 mL-
15% Aqueous NaOH-~2.5 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---
Diethyl Ether---

Procedure:

  • Set up a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, under an inert atmosphere (nitrogen or argon). All glassware must be oven-dried.

  • To the flask, add LAH (2.5 g) and anhydrous THF (50 mL).

  • Dissolve the cis-4-cyclohexene-1,2-dicarboxylic anhydride (5.0 g) in anhydrous THF (100 mL) and add this solution to the dropping funnel.

  • Cool the LAH suspension in an ice-water bath to 0 °C.

  • Add the anhydride solution dropwise from the dropping funnel to the stirred LAH suspension over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2 hours.

  • Cool the reaction mixture back down to 0 °C in an ice-water bath.

  • CAUTIOUSLY quench the reaction by the sequential, dropwise addition of:

    • Water (2.5 mL)

    • 15% aqueous NaOH solution (2.5 mL)

    • Water (7.5 mL) (This is the Fieser workup method, which helps to precipitate the aluminum salts as a granular solid).

  • Stir the resulting mixture vigorously for 30 minutes.

  • Filter the granular white precipitate through a pad of Celite in a Büchner funnel and wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings and dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford cis-1,2-bis(hydroxymethyl)cyclohex-4-ene as a viscous oil or low-melting solid.

Expected Yield: ~3.5 g (75%)

PART 4: Characterization of cis-1,2-bis(hydroxymethyl)cyclohex-4-ene

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[5] The ¹H and ¹³C NMR spectra will confirm the presence of the cyclohexene ring, the two primary alcohol functionalities, and the cis stereochemistry.

  • ¹H NMR (in CDCl₃):

    • The olefinic protons of the cyclohexene ring are expected to appear as a multiplet in the range of δ 5.6-5.8 ppm.

    • The protons of the hydroxymethyl groups (-CH₂OH) will likely appear as multiplets between δ 3.5-3.8 ppm.

    • The allylic protons on the ring will resonate around δ 2.1-2.3 ppm.

    • The protons on the carbons bearing the hydroxymethyl groups will appear as multiplets around δ 1.8-2.0 ppm.

    • The hydroxyl protons (-OH) will show a broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR (in CDCl₃):

    • The olefinic carbons are expected to resonate around δ 126-128 ppm.

    • The carbons of the hydroxymethyl groups (-CH₂OH) will likely appear in the range of δ 65-68 ppm.

    • The carbons to which the hydroxymethyl groups are attached will appear around δ 40-42 ppm.

    • The allylic carbons will resonate around δ 30-32 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol functional groups.

  • A peak around 3030 cm⁻¹ corresponds to the C-H stretching of the vinylic C-H bonds.

  • Strong absorptions in the 2850-2950 cm⁻¹ range are due to the C-H stretching of the sp³ hybridized carbons.

  • A peak around 1650 cm⁻¹ indicates the C=C stretching of the cyclohexene ring.

  • A strong C-O stretching absorption will be observed in the 1000-1100 cm⁻¹ region.

References

Sources

Application

Application Note: cis-5-(Hydroxymethyl)cyclohex-2-enol as a Chiral Building Block in Drug Discovery

Executive Summary The development of complex natural products and active pharmaceutical ingredients (APIs) relies heavily on versatile, enantiomerically pure scaffolds. cis-5-(Hydroxymethyl)cyclohex-2-enol and its direct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of complex natural products and active pharmaceutical ingredients (APIs) relies heavily on versatile, enantiomerically pure scaffolds. cis-5-(Hydroxymethyl)cyclohex-2-enol and its directly oxidized derivative, 5-hydroxymethyl-cyclohex-2-enone , serve as highly valuable chiral building blocks in synthetic organic chemistry[1]. Possessing a bifunctional nature—an allylic alcohol and a primary hydroxymethyl group—this scaffold provides multiple orthogonal reactive handles.

This application note details the mechanistic rationale, experimental protocols, and downstream applications of this scaffold, specifically focusing on the total synthesis of polyketide-derived fungal metabolites (e.g., (+)-palitantin)[2] and biologically active C7 carbasugars (gabosines)[1][3].

Mechanistic Rationale & Synthetic Strategy

The Causality of Scaffold Selection

The utility of cis-5-(Hydroxymethyl)cyclohex-2-enol lies in its rigid cyclohexene ring, which allows for highly predictable stereocontrol during functionalization. However, direct asymmetric manipulation of the diol is often hampered by poor differentiation between the primary and secondary hydroxyl groups.

To solve this, a chemoenzymatic approach is employed. The secondary allylic alcohol is first oxidized to an enone. This strategic choice eliminates the steric hindrance of the secondary alcohol, leaving a single primary hydroxyl group[2]. The resulting racemic 5-hydroxymethyl-cyclohex-2-enone can then be subjected to enzymatic kinetic resolution using Lipase-PS (from Burkholderia cepacia). The enzyme's active site perfectly accommodates the cyclohexenone ring, selectively acylating the (S)-enantiomer and leaving the (R)-alcohol untouched with >99% enantiomeric excess (ee).

Pathway Visualization: (+)-Palitantin Synthesis

(+)-Palitantin is a highly oxygenated cyclohexane natural product originally isolated from Penicillium palitans, known for its antibiotic properties[2]. The synthesis of its natural enantiomer relies on the (R)-configured enone building block[4].

Palitantin_Pathway A Racemic cis-5-(Hydroxymethyl) cyclohex-2-enol B Oxidation (PDC, EtOAc) A->B C Racemic 5-Hydroxymethyl- cyclohex-2-enone B->C D Enzymatic Resolution (Lipase-PS, Vinyl Acetate) C->D E (R)-Alcohol (>99% ee) + (S)-Acetate (98% ee) D->E F Protection & Organocatalysis (TBDPS-Cl, Imidazole) E->F G (+)-Palitantin (Fungal Metabolite) F->G

Caption: Chemoenzymatic resolution and synthesis workflow for (+)-Palitantin.

Experimental Protocols

Protocol A: Chemoenzymatic Preparation of (R)-5-Hydroxymethyl-cyclohex-2-enone

This protocol establishes the enantiopure core required for downstream drug discovery[2].

Step 1: Oxidation to Ketoalcohol

  • Dissolve 10.0 mmol of racemic cis-5-(Hydroxymethyl)cyclohex-2-enol in 50 mL of anhydrous ethyl acetate (distilled from P₂O₅)[2].

  • Add 15.0 mmol of Pyridinium dichromate (PDC) to the reaction mixture[2].

  • Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

  • Filter the mixture through a pad of Celite to remove chromium salts, concentrate under reduced pressure, and purify via flash chromatography to yield racemic 5-hydroxymethyl-cyclohex-2-enone (~80% yield). Causality: PDC in ethyl acetate is chosen over harsher oxidants (like Jones reagent) to prevent over-oxidation of the primary alcohol to a carboxylic acid.

Step 2: Enzymatic Kinetic Resolution

  • Dissolve the racemic ketoalcohol in anhydrous benzene[2].

  • Add freshly distilled vinyl acetate (as the acyl donor) and Lipase-PS (Burkholderia cepacia)[2].

  • Incubate the suspension at 30°C with orbital shaking. Monitor the conversion via chiral HPLC.

  • Once 50% conversion is reached, filter off the immobilized enzyme and concentrate the filtrate.

  • Separate the unreacted (R)-alcohol (>99% ee) from the (S)-acetate (98% ee) using silica gel chromatography. Causality: Vinyl acetate ensures the transesterification is irreversible, as the byproduct (vinyl alcohol) immediately tautomerizes to volatile acetaldehyde, driving the reaction to completion.

Step 3: Silyl Protection (Preparation for Organocatalysis)

  • Treat the pure (R)-alcohol with imidazole and tert-butyldiphenylsilyl chloride (TBDPS-Cl) in DMF.

  • Stir at room temperature for 4 hours, quench with water, and extract with dichloromethane. Causality: The bulky TBDPS group is essential. It not only protects the primary alcohol during subsequent Sharpless asymmetric dihydroxylation but also provides necessary steric bulk to direct incoming reagents to the opposite face of the cyclohexenone ring.

Protocol B: Synthesis of Non-Natural Gabosines (C7 Carbasugars)

Gabosines are naturally occurring cyclohexanone derivatives with potent anticancer and enzyme-inhibiting properties[1]. Structurally analogous chiral cyclohexene diols share the core stereochemical features of our target building block and follow this validated synthetic blueprint[1][3].

Gabosine_Pathway A Chiral Cyclohexene Diol Scaffold B Acetonide Protection (Vicinal Diol) A->B C Protected Intermediate B->C D Stereoselective Dihydroxylation (Less Substituted Bond) C->D E Tetrol Derivative D->E F Deprotection & Selective Allylic Oxidation E->F G Non-Natural Gabosine (C7 Carbasugar) F->G

Caption: Multi-step enantioselective synthetic route to non-natural gabosines.

Step-by-Step Methodology:

  • Protection: Protect the vicinal diol moiety of the chiral cyclohexene precursor as an acetonide using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. This masks the diol and prevents unwanted oxidation[1][3].

  • Stereoselective Dihydroxylation: Treat the protected intermediate with OsO₄ and N-methylmorpholine N-oxide (NMO). The acetonide group sterically blocks one face of the ring, forcing the dihydroxylation to occur exclusively on the less substituted double bond[1][3].

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure[1].

  • Purification: Purify the crude product by flash chromatography (Hexane:EtOAc, 1:1) to yield the tetrol derivative[1].

  • Deprotection & Final Oxidation: Remove the acetonide under mild acidic conditions, followed by selective oxidation of the allylic alcohol to an enone to yield the final gabosine core[1].

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the transformations of the cis-5-(Hydroxymethyl)cyclohex-2-enol scaffold into advanced pharmaceutical intermediates:

Reaction StepReagents / CatalystSubstrateProductYield (%)Enantiomeric Excess (ee)
Allylic Oxidation PDC, EtOAcRacemic cis-5-(Hydroxymethyl)cyclohex-2-enolRacemic 5-Hydroxymethyl-cyclohex-2-enone~80%N/A (Racemic)
Kinetic Resolution Lipase-PS, Vinyl Acetate, BenzeneRacemic 5-Hydroxymethyl-cyclohex-2-enone(R)-Alcohol48% (Theoretical max 50%)> 99%
Kinetic Resolution Lipase-PS, Vinyl Acetate, BenzeneRacemic 5-Hydroxymethyl-cyclohex-2-enone(S)-Acetate49% (Theoretical max 50%)98%
Silyl Protection TBDPS-Cl, Imidazole, DMF(R)-5-Hydroxymethyl-cyclohex-2-enone(R)-O-TBDPS-cyclohex-2-enone> 90%> 99%
Dihydroxylation OsO₄, NMOProtected Cyclohexene DiolTetrol Derivative> 85%> 95% (Diastereomeric ratio)

References

  • Title: Application Notes & Protocols: The Utility of 5-(Hydroxymethyl)cyclohex-2-enol and Related Chiral Scaffolds in Natural Product Synthesis Source: BenchChem URL: 1

  • Title: Asymmetric synthesis of palitantin by an enzymatic and organocatalytic approach Source: ElectronicsAndBooks / Tetrahedron Letters (via ResearchGate) URL:

  • Title: Stereoselective synthesis of a novel natural carbasugar and analogues from hydroxymethylated cycloalkenone scaffolds Source: ResearchGate URL: 4

  • Title: Buy Palitantin | 140224-89-1 (Application Notes and Protocols for the Asymmetric Synthesis of Palitantin) Source: Smolecule URL: 2

Sources

Method

Application Note: Orthogonal Protecting Group Strategies for cis-5-(Hydroxymethyl)cyclohex-2-enol

Introduction & Strategic Overview cis-5-(Hydroxymethyl)cyclohex-2-enol is a highly versatile chiral building block utilized in the total synthesis of complex natural products, such as gabosines, palitantin, and carbocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

cis-5-(Hydroxymethyl)cyclohex-2-enol is a highly versatile chiral building block utilized in the total synthesis of complex natural products, such as gabosines, palitantin, and carbocyclic nucleosides[1]. The scaffold presents a unique synthetic challenge and opportunity: it possesses two distinct hydroxyl groups—a primary alcohol at the C5-hydroxymethyl position and a secondary, allylic alcohol at the C1 position.

Successfully deploying this intermediate requires the implementation of an orthogonal protecting group strategy . Orthogonal protection allows for the selective deprotection of one functional group without compromising the integrity of others, enabling complex, multi-step functionalization[2][3].

Mechanistic Rationale: Exploiting Steric and Electronic Differences

As a Senior Application Scientist, the selection of protecting groups is never arbitrary; it is dictated by the inherent steric and electronic microenvironments of the target molecule.

  • Primary Hydroxyl (C5-CH₂OH): This group extends away from the cyclohexene ring and experiences minimal steric hindrance. It is kinetically favored for reactions with bulky electrophiles. We exploit this by using tert-butyldiphenylsilyl chloride (TBDPS-Cl). The massive steric bulk of the tert-butyl and two phenyl groups ensures strict regioselectivity, reacting exclusively with the primary alcohol.

  • Secondary Allylic Hydroxyl (C1-OH): Attached directly to the ring, this group is sterically encumbered but electronically activated (allylic). Once the primary alcohol is masked, the C1-OH can be capped with a smaller, highly reactive group such as an acetate (Ac) using acetic anhydride and a hypernucleophilic catalyst.

The Orthogonality Matrix: The TBDPS ether and Acetate ester form a perfectly orthogonal pair[3]:

  • Fluoride Cleavage: TBDPS is selectively cleaved by tetrabutylammonium fluoride (TBAF) due to the extreme thermodynamic stability of the Si-F bond (~582 kJ/mol), leaving the acetate untouched.

  • Basic Transesterification: The acetate is cleaved via mild base-catalyzed transesterification (e.g., K₂CO₃ in Methanol), which is entirely tolerated by the robust TBDPS group.

Expert Insight: Avoid benzyl (Bn) ethers for the secondary alcohol if the cyclohexene double bond must be preserved. The standard hydrogenolysis conditions (H₂, Pd/C) required to remove a benzyl group will concurrently reduce the alkene. If an ether is required at C1, a p-methoxybenzyl (PMB) group is superior, as it can be oxidatively cleaved using DDQ without affecting the alkene.

Experimental Workflow

G SM cis-5-(Hydroxymethyl)cyclohex-2-enol (Primary & Secondary OH) Step1 Step 1: Primary OH Protection (TBDPS-Cl, Imidazole, DMF) Steric Control SM->Step1 Int1 Mono-protected Intermediate (C5-OTBDPS, C1-OH) Step1->Int1 Step2 Step 2: Secondary OH Protection (Ac2O, Pyridine, DMAP) Allylic OH Capping Int1->Step2 FullyProt Orthogonally Protected Scaffold (C5-OTBDPS, C1-OAc) Step2->FullyProt Deprot1 Fluoride Cleavage (TBAF) Yields: C5-OH, C1-OAc FullyProt->Deprot1 Pathway A Deprot2 Basic Methanolysis (K2CO3/MeOH) Yields: C5-OTBDPS, C1-OH FullyProt->Deprot2 Pathway B

Orthogonal protection and deprotection workflow for cis-5-(Hydroxymethyl)cyclohex-2-enol.

Step-by-Step Experimental Protocols

Self-Validating System: Each protocol includes specific in-process controls and targeted workups to ensure reaction fidelity before proceeding to the next step.

Protocol A: Regioselective Silylation of the Primary Hydroxyl

Objective: Synthesis of cis-5-(((tert-butyldiphenylsilyl)oxy)methyl)cyclohex-2-enol.

  • Preparation: Dissolve cis-5-(hydroxymethyl)cyclohex-2-enol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a 0.2 M concentration under an inert argon atmosphere.

  • Activation: Add imidazole (2.5 eq) and stir at 0 °C for 10 minutes. Causality: Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium-like intermediate.

  • Protection: Dropwise add TBDPS-Cl (1.05 eq). The slight excess ensures complete conversion while minimizing the risk of secondary alcohol silylation.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The product will appear as a higher Rf​ spot compared to the highly polar starting diol.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Acetylation of the Secondary Allylic Hydroxyl

Objective: Synthesis of cis-5-(((tert-butyldiphenylsilyl)oxy)methyl)cyclohex-2-enyl acetate.

  • Preparation: Dissolve the mono-protected intermediate from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Reagent Addition: Add anhydrous Pyridine (3.0 eq) and Acetic Anhydride (Ac₂O, 1.5 eq) at 0 °C.

  • Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP is critical here. Because the secondary allylic alcohol is sterically hindered, DMAP forms a highly electrophilic N-acetylpyridinium intermediate that accelerates the reaction by orders of magnitude.

  • Monitoring: Stir at room temperature for 2-4 hours. TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material, yielding a non-polar spot.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize pyridine. Extract with DCM. Wash organics sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol C: Orthogonal Deprotection Strategies

Pathway 1: Selective Acetate Cleavage (Revealing C1-OH)

  • Procedure: Dissolve the fully protected scaffold in Methanol (0.1 M). Add anhydrous K₂CO₃ (0.5 eq). Stir at room temperature for 1-2 hours.

  • Mechanism: Base-catalyzed transesterification yields volatile methyl acetate and the free C1-OH, leaving the base-stable TBDPS group completely intact.

Pathway 2: Selective Silyl Cleavage (Revealing C5-CH₂OH)

  • Procedure: Dissolve the fully protected scaffold in anhydrous THF (0.1 M). Add TBAF (1.0 M in THF, 1.2 eq) at 0 °C.

  • Mechanism: The fluoride anion nucleophilically attacks the silicon atom, extruding the alkoxide and forming a highly stable fluorosilane, leaving the C1-acetate unperturbed.

Quantitative Data Summary

Primary OH Protecting GroupSecondary OH Protecting GroupPrimary Deprotection ReagentSecondary Deprotection ReagentOrthogonality RatingExpert Notes
TBDPS Acetate (Ac) TBAF in THF (0 °C to RT)K₂CO₃ in MeOH (RT)Excellent Gold standard for this scaffold. Highly reliable and scalable.
TBS PMB TBAF or mild acid (AcOH)DDQ in DCM/H₂OExcellent Ideal when basic conditions must be avoided during downstream synthesis.
Trityl (Tr) Benzyl (Bn) TFA in DCM (0 °C)H₂, Pd/CPoor WARNING: Hydrogenolysis will reduce the cyclohexene double bond. Avoid for this specific scaffold.
TIPS Levulinate (Lev) TBAF in THFHydrazine acetateExcellent Useful for highly complex, late-stage automated syntheses.

References

  • Application Notes & Protocols: The Utility of 5-(Hydroxymethyl)cyclohex-2-enol and Related Chiral Scaffolds in Natural Product Synthesis. Benchchem.
  • Asymmetric synthesis of palitantin by an enzymatic and organocatalytic approach. ElectronicsAndBooks.
  • Protecting group. Wikipedia.
  • 4: The Logic of Synthesis. Chemistry LibreTexts.

Sources

Application

Application Note: Chemoenzymatic Kinetic Resolution of cis-5-(Hydroxymethyl)cyclohex-2-enol Scaffolds

Executive Summary & Strategic Rationale cis-5-(Hydroxymethyl)cyclohex-2-enol is a highly versatile chiral building block utilized in the total synthesis of complex natural products, including biologically active C7 carba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

cis-5-(Hydroxymethyl)cyclohex-2-enol is a highly versatile chiral building block utilized in the total synthesis of complex natural products, including biologically active C7 carbasugars (gabosines) and polyketide-derived cyclohexanones such as (+)-palitantin[1][2]. Because the stereocenters of this scaffold dictate the downstream stereochemistry of the target molecules, achieving near-perfect enantiomeric excess (ee > 98%) is a critical requirement for drug development professionals.

Direct enzymatic kinetic resolution (EKR) of the cis-5-(Hydroxymethyl)cyclohex-2-enol diol presents a chemoselectivity challenge. The molecule possesses two distinct hydroxyl groups: a secondary allylic alcohol and a primary carbinol. While lipases typically exhibit high affinity for primary alcohols, the conformational flexibility of the hydroxymethyl group can lead to reduced enantiomeric ratios (E-values) if the secondary alcohol is left unprotected.

To bypass this, a field-proven, self-validating strategy involves a brief chemoenzymatic detour: chemoselective oxidation of the secondary allylic alcohol to the corresponding enone (5-hydroxymethyl-cyclohex-2-enone). This transformation rigidifies the ring and removes the competing acylation site. Subsequent EKR using Burkholderia cepacia lipase (Lipase-PS) achieves near-perfect discrimination of the primary carbinol enantiomers.

Mechanistic Causality in Biocatalysis

The Ping-Pong Bi-Bi Mechanism & Acyl Donor Selection

Enzymatic transesterification relies on the classical Ping-Pong Bi-Bi mechanism. The choice of acyl donor is the most critical variable in this system. Vinyl acetate is selected over standard alkyl esters (like ethyl acetate) because the leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This tautomerization renders the transesterification strictly irreversible, driving the equilibrium forward and preventing the reverse reaction from eroding the enantiomeric excess of the product.

PingPong_Mechanism E1 Free Lipase (Ser-OH Active Site) EA Enzyme-Acyl Complex E1->EA + Vinyl Acetate F Acyl-Enzyme Intermediate EA->F - Acetaldehyde (Irreversible) FB Acyl-Enzyme-Alcohol Complex F->FB + (S)-Enantiomer E2 Free Lipase (Regenerated) FB->E2 - (S)-Acetate

Ping-Pong Bi-Bi catalytic mechanism of lipase-mediated irreversible transesterification.

Mild Enzymatic Deacetylation

Once the kinetic resolution is complete, recovering the (S)-alcohol from the (S)-acetate is necessary. Chemical deacetylation using standard basic conditions (e.g., K2CO3/MeOH) often results in poor yields (~20%) due to competing retro-aldol or elimination reactions on the sensitive enone scaffold. Conversely, Porcine Pancreatic Lipase (PPL)-catalyzed hydrolysis in a neutral phosphate buffer (pH 7.0) provides a mild alternative, recovering the (S)-alcohol in excellent yields without degradation.

Chemoenzymatic_Workflow Diol Racemic cis-5-(Hydroxymethyl) cyclohex-2-enol Oxidation Chemoselective Oxidation (PDC, EtOAc) Diol->Oxidation Enone Racemic 5-Hydroxymethyl cyclohex-2-enone Oxidation->Enone 80% Yield EKR Lipase-PS + Vinyl Acetate (Kinetic Resolution) Enone->EKR R_Alcohol (R)-Alcohol (ee: 99%) EKR->R_Alcohol Unreacted S_Acetate (S)-Acetate (ee: 98%) EKR->S_Acetate Acetylated Hydrolysis PPL, pH 7.0 Buffer (Mild Deacetylation) S_Acetate->Hydrolysis S_Alcohol (S)-Alcohol (75% Yield) Hydrolysis->S_Alcohol Enantiopure

Chemoenzymatic workflow for the resolution of the cis-5-(Hydroxymethyl)cyclohex-2-enol scaffold.

Quantitative Performance Data

The following table summarizes the performance metrics of the chemoenzymatic steps, highlighting the superiority of enzymatic methods over traditional chemical approaches for this specific scaffold.

Reaction StepCatalyst / ReagentSolvent SystemTarget ProductYield (%)Enantiomeric Excess (ee %)
Oxidation Pyridinium Dichromate (PDC)Ethyl AcetateRacemic Keto-alcohol80%N/A
Kinetic Resolution Lipase-PS (B. cepacia)Benzene(S)-Acetate~49%98%
Kinetic Resolution Lipase-PS (B. cepacia)Benzene(R)-Alcohol~49%99%
Hydrolysis (Chem) K₂CO₃ / MethanolMethanol(S)-Alcohol20%N/A (Degradation)
Hydrolysis (Enz) Porcine Pancreatic LipasePhosphate Buffer (pH 7.0)(S)-Alcohol75%>98% (Maintained)

Self-Validating Experimental Protocols

Protocol A: Chemoselective Oxidation to the Keto-Alcohol

Purpose: To eliminate the competing secondary alcohol, allowing the lipase to discriminate enantiomers based purely on the chiral environment of the primary carbinol.

  • Preparation: Dissolve racemic cis-5-(hydroxymethyl)cyclohex-2-enol in anhydrous ethyl acetate to achieve a 0.1 M concentration.

  • Reaction: Add Pyridinium Dichromate (PDC) (1.5 equivalents) portion-wise at 0 °C. Causality Note: EtOAc is chosen over dichloromethane to minimize over-oxidation and facilitate a safer, easier workup.

  • Incubation: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the diol is fully consumed.

  • Purification: Filter the dark brown suspension through a pad of Celite to remove chromium salts, washing the pad with excess EtOAc. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify via silica gel flash chromatography to yield racemic 5-hydroxymethyl-cyclohex-2-enone (approx. 80% yield).

Protocol B: Lipase-Catalyzed Irreversible Transesterification

Purpose: Kinetic resolution of the racemic scaffold via highly enantioselective acetylation.

  • Preparation: Dissolve the racemic 5-hydroxymethyl-cyclohex-2-enone in anhydrous benzene or toluene (50 mM). Causality Note: Non-polar aromatic solvents are strictly required as they maintain the essential hydration shell of the lipase, locking the enzyme in its active, rigid conformation.

  • Acyl Donor Addition: Add vinyl acetate (3.0 equivalents) to the solution.

  • Biocatalyst Addition: Introduce Lipase-PS (Burkholderia cepacia, Amano) at a loading of 50% w/w relative to the substrate.

  • Incubation: Incubate the suspension at 30 °C with orbital shaking (200 rpm).

  • Self-Validation & Termination: Monitor the reaction precisely via chiral HPLC. The reaction is self-validating: calculate the E-value in real-time. Terminate the reaction exactly at 50% conversion by filtering off the immobilized enzyme. This ensures both the unreacted (R)-alcohol and the formed (S)-acetate reach maximum optical purity.

  • Separation: Separate the (S)-acetate (ee: 98%) and the (R)-alcohol (ee: 99%) using silica gel chromatography (Hexane:EtOAc gradients).

Protocol C: Mild Enzymatic Deacetylation

Purpose: Recovery of the (S)-alcohol without inducing retro-aldol degradation.

  • Preparation: Suspend the purified (S)-acetate in a 100 mM sodium phosphate buffer (pH 7.0).

  • Biocatalyst Addition: Add Porcine Pancreatic Lipase (PPL) (100% w/w).

  • Incubation: Stir gently at 30 °C.

  • Self-Validation (pH-Stat): Connect the reaction vessel to an automated pH-stat titrator loaded with 0.1 M NaOH. As the acetate is hydrolyzed, acetic acid is released, dropping the pH. The continuous addition of NaOH to maintain pH 7.0 directly correlates to the reaction progress, providing a real-time kinetic readout.

  • Isolation: Upon cessation of base consumption (indicating complete hydrolysis), extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Final Recovery: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the enantiopure (S)-alcohol (approx. 75% yield).

References

  • Asymmetric synthesis of palitantin by an enzymatic and organocatalytic approach ElectronicsAndBooks (Excerpt from Tetrahedron: Asymmetry / ScienceDirect) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of cis-5-(Hydroxymethyl)cyclohex-2-enol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide for researchers and drug development professionals working with cis-5-(Hydroxymethyl)cyclohex-2-enol (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide for researchers and drug development professionals working with cis-5-(Hydroxymethyl)cyclohex-2-enol (CAS 141116-48-5) (1)[1]. This bifunctional chiral building block is notoriously challenging to synthesize with high diastereomeric excess (d.e.) and overall yield.

This guide deconstructs the two primary synthetic workflows—chemical (Luche reduction) and biocatalytic (Ketoreductase)—providing mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure your syntheses are robust and reproducible.

Mechanistic Pathways & Workflow Visualization

Understanding the mechanistic divergence between chemical and enzymatic routes is critical for troubleshooting. The diagram below illustrates the flow from the enone precursor to the desired cis-alcohol, highlighting the common byproducts that compromise yield.

SynthesisRoutes SM 5-(Hydroxymethyl)cyclohex-2-en-1-one (Starting Material) Luche Luche Reduction (NaBH4, CeCl3·7H2O, MeOH) SM->Luche Chemical Route KRED Biocatalytic Reduction (KRED, NADPH, IPA) SM->KRED Enzymatic Route Target cis-5-(Hydroxymethyl)cyclohex-2-enol (Target Product) Luche->Target Major (Axial Attack) TransBP trans-Isomer (Diastereomeric Byproduct) Luche->TransBP Minor (Equatorial Attack) SatBP Saturated Diol (Over-reduction Byproduct) Luche->SatBP Minor (1,4-Reduction) KRED->Target >99% de, >99% ee

Figure 1: Comparative synthetic pathways for cis-5-(Hydroxymethyl)cyclohex-2-enol.

Troubleshooting Guide & FAQs

Q1: My chemical reduction yields a 60:40 mixture of cis and trans diastereomers. How can I improve the cis-selectivity?

Root Cause & Causality: The standard chemical route relies on the Luche reduction of 5-(hydroxymethyl)cyclohex-2-en-1-one (2)[2]. Cerium(III) chloride ( CeCl3​ ) acts as a hard Lewis acid, coordinating to the carbonyl oxygen. This coordination is essential to increase the electrophilicity at C1 and direct the hydride attack from the less sterically hindered axial face, yielding the cis pseudo-equatorial alcohol. If your CeCl3​⋅7H2​O is degraded, or if the solvent contains too much bulk water, the cerium fails to coordinate effectively, leading to unselective attack by NaBH4​ . Actionable Solution:

  • Use fresh CeCl3​⋅7H2​O . Do not over-dry it to the anhydrous form, as the heptahydrate is required for proper solubility and complexation in methanol.

  • Cool the reaction strictly to -78 °C before the portion-wise addition of NaBH4​ . Lower temperatures lock the cyclohexenone half-chair conformation, maximizing the energetic penalty of the undesired equatorial attack.

Q2: I am observing up to 15% over-reduction to the saturated diol (3-(hydroxymethyl)cyclohexanol). What is causing this?

Root Cause & Causality: Over-reduction is a classic 1,4-conjugate addition problem. While the Luche protocol is designed to suppress 1,4-reduction by forming hard alkoxyborohydride species[2], an excess of uncoordinated NaBH4​ or elevated temperatures will allow the softer hydride to transfer to the β -carbon (C3) of the enone. Actionable Solution:

  • Ensure a stoichiometric ratio of at least 1.1 equivalents of CeCl3​ to 1.0 equivalent of the enone substrate.

  • Control the exotherm. Add NaBH4​ in 4-5 small portions over 30 minutes. If vigorous bubbling causes the internal temperature to spike above -60 °C, pause the addition.

Q3: We switched to the biocatalytic (KRED) route for better stereocontrol, but the reaction stalls at 50% conversion. How do we drive it to completion?

Root Cause & Causality: Ketoreductases (KREDs) offer exquisite selectivity, a major advantage for pharmaceutical biocatalysis (3)[3]. However, KREDs require the continuous regeneration of the NADPH cofactor. When using isopropanol (IPA) as the sacrificial alcohol (which oxidizes to acetone), the reaction is entirely equilibrium-driven. If the acetone is not removed, the reverse reaction halts forward progress. Actionable Solution:

  • Increase the IPA concentration to 15-20% (v/v).

  • Implement an open-air bioreactor setup with a gentle nitrogen sweep gas to continuously strip the volatile acetone from the reaction matrix, pulling the equilibrium toward the cis-enol product.

Q4: My reaction shows 100% conversion on TLC, but my isolated yield is only 40% after aqueous workup. Where is the product going?

Root Cause & Causality: cis-5-(Hydroxymethyl)cyclohex-2-enol is a highly polar, low-molecular-weight diol. It possesses significant water solubility. Standard extractions with hexanes, diethyl ether, or pure dichloromethane (DCM) will leave the majority of your product trapped in the aqueous phase. Actionable Solution:

  • Salting Out: Saturate the aqueous layer completely with solid NaCl before extraction.

  • Solvent Switch: Extract with a highly polar organic solvent system, such as Ethyl Acetate (EtOAc) or a 10% Methanol in DCM mixture. Perform at least 4-5 extractions and monitor the aqueous layer by TLC (stain with KMnO4​ ) to ensure complete recovery.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the two primary synthetic routes to help you choose the best approach for your scale and purity requirements.

ParameterLuche Reduction (Chemical)KRED Reduction (Biocatalytic)
Typical Isolated Yield 75 - 85%85 - 95%
Diastereomeric Excess (d.e.) ~80 - 85% (cis favored)> 99% (cis exclusive)
Enantiomeric Excess (e.e.) N/A (Yields racemate if SM is racemic)> 99% (Highly enantioselective)
Reaction Time 1 - 2 Hours12 - 24 Hours
Scalability & E-Factor Moderate (High solvent/salt waste)Excellent (Green chemistry profile)

Validated Experimental Protocols

Protocol A: Optimized Luche Reduction (Chemical Route)

This protocol is optimized for a 10 mmol scale.

  • Preparation: In an oven-dried 100 mL round-bottom flask under nitrogen, dissolve 5-(hydroxymethyl)cyclohex-2-en-1-one (1.26 g, 10 mmol) and CeCl3​⋅7H2​O (4.10 g, 11 mmol) in 30 mL of anhydrous methanol.

    • Self-Validation: The solution should become completely clear after 5-10 minutes of stirring, indicating successful cerium-carbonyl coordination.

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Hydride Addition: Add NaBH4​ (0.42 g, 11 mmol) in four equal portions over 30 minutes.

    • Self-Validation: You must observe mild effervescence (hydrogen gas evolution) upon each addition. A lack of gas evolution indicates degraded NaBH4​ , which will result in reaction failure.

  • Quench & Isolation: Stir for an additional 30 minutes at -78 °C. Quench the reaction by adding 5 mL of acetone to consume excess hydride, followed by 15 mL of saturated aqueous NH4​Cl . Allow the mixture to warm to room temperature.

  • Extraction: Evaporate the methanol under reduced pressure. Saturate the remaining aqueous layer with solid NaCl. Extract with EtOAc (5 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to afford the crude product.

Protocol B: Biocatalytic KRED Reduction (Enzymatic Route)

This protocol utilizes a standard commercially available Ketoreductase panel.

  • Buffer Preparation: Prepare 50 mL of a 100 mM Potassium Phosphate (KPi) buffer at pH 7.0. Add MgSO4​ (to a final concentration of 2 mM) and NADP+ (to a final concentration of 1 mM).

  • Enzyme & Substrate Addition: Add 100 mg of the selected KRED enzyme powder to the buffer. In a separate vial, dissolve 5-(hydroxymethyl)cyclohex-2-en-1-one (1.26 g, 10 mmol) in 10 mL of Isopropanol (IPA). Add the IPA/substrate solution dropwise to the aqueous enzyme mixture.

  • Incubation: Place the reaction vessel in an orbital shaker incubator at 30 °C and 250 rpm.

    • Self-Validation: Leave the vessel cap slightly loosened or apply a gentle nitrogen sweep over the headspace. The continuous removal of acetone (detectable by its distinct sweet odor in the exhaust) proves that the sacrificial IPA is successfully turning over the cofactor.

  • Isolation: After 24 hours, monitor by TLC or GC/MS. Once conversion is >95%, add 50 mL of EtOAc and centrifuge the biphasic mixture at 4000 rpm for 10 minutes to pellet the denatured protein. Separate the organic layer, extract the aqueous layer twice more with EtOAc, dry, and concentrate.

References

  • Sigma-Aldrich. "cis-5-Hydroxymethyl-cyclohex-2-enol | 141116-48-5". Sigma-Aldrich Catalog.
  • Luche, J.-L. "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones." Journal of the American Chemical Society, 1978, 100 (7), 2226-2227.
  • Truppo, M. D. "Biocatalysis in the Pharmaceutical Industry: The Need for Speed." ACS Medicinal Chemistry Letters, 2017, 8 (5), 476-480.

Sources

Optimization

Troubleshooting low enantiomeric excess in cis-5-(Hydroxymethyl)cyclohex-2-enol preparation

Welcome to the technical support center for the enantioselective synthesis of cis-5-(hydroxymethyl)cyclohex-2-enol. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enantioselective synthesis of cis-5-(hydroxymethyl)cyclohex-2-enol. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the preparation of this versatile chiral building block. Low enantiomeric excess (ee) is a common challenge that can significantly impact the utility of this intermediate in the synthesis of carbocyclic nucleosides and other complex molecules.[1] This resource provides a structured approach to identifying and resolving the root causes of suboptimal stereochemical control.

Troubleshooting Low Enantiomeric Excess (ee)

This section addresses specific issues that can lead to diminished enantioselectivity in the common synthetic routes to cis-5-(hydroxymethyl)cyclohex-2-enol.

Frequently Asked Questions (FAQs): Low Enantiomeric Excess

Q1: My enzymatic desymmetrization of a meso-epoxide precursor is resulting in low ee. What are the primary factors to investigate?

A1: Low enantioselectivity in enzymatic desymmetrizations, particularly the hydrolysis of meso-epoxides, can often be traced back to several key parameters.[2] While these reactions are powerful, their success is highly dependent on the specific enzyme and reaction conditions.

  • Enzyme Selection and Activity: Not all hydrolases will exhibit high enantioselectivity for a given substrate. It is crucial to screen a variety of lipases or epoxide hydrolases. The activity and stability of the enzyme are also paramount. Ensure the enzyme has been stored correctly and has not denatured.

  • Solvent System: The choice of solvent can dramatically influence enzyme selectivity.[3] For lipase-catalyzed reactions, organic solvents are often used. A common starting point is a non-polar solvent like n-heptane. In some cases, a biphasic system or the use of additives like acetone can enhance enantioselectivity.[2]

  • pH and Temperature: For hydrolytic reactions, maintaining the optimal pH for the specific enzyme is critical. Temperature is another key factor; generally, lower temperatures lead to higher enantioselectivity, although the reaction rate will decrease.[4] It is advisable to screen a range of temperatures, for instance, from room temperature down to 4°C.[5]

  • Acyl Donor (for kinetic resolution via acylation): In lipase-catalyzed kinetic resolutions, the choice of acyl donor (e.g., vinyl acetate) can impact the enantioselectivity.[5]

Q2: I am attempting a Jacobsen Hydrolytic Kinetic Resolution (HKR) of a racemic epoxide, but the enantiomeric excess of the resulting diol is poor. What are the likely causes?

A2: The Jacobsen HKR is a robust method for accessing enantioenriched epoxides and 1,2-diols.[6][7] However, low ee can arise from several sources related to the catalyst system and reaction setup.

  • Catalyst Integrity: The chiral (salen)Co(III) catalyst is the cornerstone of this reaction. Its proper formation and oxidation state are crucial.[8]

    • Oxidation State: The active catalyst is the Co(III) species. If you are starting with the Co(II) precursor, ensure complete oxidation, which is often achieved by stirring in the presence of air and a weak acid like acetic acid.[7] The color change from orange/red to dark brown/green is indicative of this oxidation.[8]

    • Ligand Purity: The purity of the salen ligand is essential. Impurities can lead to the formation of less selective or inactive catalyst species.

  • Water Stoichiometry: The amount of water is a critical parameter in the HKR. Typically, 0.5 to 0.8 equivalents of water relative to the racemic epoxide are used.[6] Excess water can lead to a background, non-selective hydrolysis, thus lowering the ee of the diol product.

  • Reaction Temperature: While many HKR reactions proceed well at room temperature, some substrates may require lower temperatures to achieve optimal enantioselectivity. An exotherm at larger scales can also decrease enantioselectivity.[9]

  • Catalyst Loading: While not always directly impacting ee, very low catalyst loadings can lead to slow reactions, allowing for a non-catalyzed, racemic background reaction to become more significant.[10] Typical loadings range from 0.2 to 2.0 mol %.[6][7]

Q3: My Diels-Alder approach to a cyclohexene precursor, followed by functional group manipulation, is yielding a racemic or nearly racemic final product. Where might I be losing stereochemical control?

A3: The Diels-Alder reaction is a powerful tool for setting up the stereochemistry of the cyclohexene ring.[11][12] If the final product has low ee, the issue may lie in the cycloaddition step itself or in subsequent transformations.

  • Chiral Catalyst/Auxiliary Inefficiency: If you are employing a chiral Lewis acid catalyst or a chiral auxiliary on the diene or dienophile, its effectiveness is paramount.

    • Catalyst Deactivation: The chiral catalyst may be sensitive to moisture or other impurities in the starting materials or solvent.[4]

    • Sub-optimal Temperature: Asymmetric Diels-Alder reactions often require low temperatures to maximize stereocontrol.

  • Post-Cycloaddition Racemization: The stereocenters established in the Diels-Alder reaction might be susceptible to racemization in subsequent steps.

    • Harsh Reaction Conditions: Strongly acidic or basic conditions used for deprotection or other transformations could potentially epimerize a stereocenter, particularly if it is adjacent to a carbonyl group.

    • Undesired Isomerization: Certain reaction conditions could lead to isomerization of the double bond within the cyclohexene ring, which could affect the relative stereochemistry of the substituents.

Experimental Protocols & Methodologies

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Precursor Acylate

This protocol outlines a general procedure for the enzymatic kinetic resolution of an acylated precursor to cis-5-(hydroxymethyl)cyclohex-2-enol.

Materials:

  • Racemic acylated precursor (e.g., acetate)

  • Immobilized Lipase (e.g., Candida antarctica Lipase B (Novozym 435) or Pseudomonas cepacia Lipase)[5][13]

  • Anhydrous organic solvent (e.g., n-heptane, toluene)

  • Phosphate buffer (pH 7.0)

  • Ethanol

Procedure:

  • To a round-bottom flask, add the racemic acylated precursor (1.0 eq) and the chosen organic solvent.

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add a controlled amount of nucleophile (e.g., n-butanol or water).

  • Stir the mixture at a controlled temperature (e.g., 25-40°C).

  • Monitor the reaction progress by chiral HPLC or GC to determine both conversion and the ee of the remaining starting material and the alcohol product.

  • Once the desired conversion (ideally close to 50%) and ee are reached, filter off the immobilized enzyme.

  • The enzyme can often be washed with solvent and reused.[14]

  • Purify the product and unreacted starting material by silica gel chromatography.

Data Summary & Visualization

Table 1: Troubleshooting Guide for Low Enantiomeric Excess
SymptomPotential CauseRecommended Action
Low ee in Enzymatic Resolution Suboptimal enzymeScreen a panel of different lipases or hydrolases.
Incorrect solventTest a range of solvents with varying polarities.[4]
Non-optimal temperature/pHOptimize temperature (often lower is better) and ensure the pH of the aqueous phase is optimal for the enzyme.[3][4]
Low ee in Jacobsen HKR Inactive/impure catalystEnsure complete oxidation of Co(II) to Co(III). Use high-purity salen ligand.[7][8]
Incorrect water stoichiometryCarefully control the equivalents of water added (typically 0.5-0.8 eq).[6]
Background non-selective reactionConsider lowering the reaction temperature.[9]
Low ee in Diels-Alder Route Ineffective chiral catalystEnsure the catalyst is active and not poisoned by impurities. Use anhydrous conditions.[4]
Racemization in subsequent stepsReview all post-Diels-Alder steps for harsh conditions that could cause epimerization.
Diagram 1: Troubleshooting Logic for Low Enantiomeric Excess

Low_ee_Troubleshooting start_node start_node process_node process_node decision_node decision_node solution_node solution_node start Low ee Observed method Which Synthetic Method? start->method enzymatic Enzymatic Desymmetrization method->enzymatic Enzymatic hkr Jacobsen HKR method->hkr HKR da Diels-Alder Route method->da Diels-Alder check_enzyme Check Enzyme (Source, Activity, Loading) enzymatic->check_enzyme check_catalyst Verify Catalyst (Oxidation State, Purity) hkr->check_catalyst check_da_catalyst Check Chiral Catalyst/Auxiliary da->check_da_catalyst check_enzyme_conditions Optimize Conditions (Solvent, Temp, pH) check_enzyme->check_enzyme_conditions solution Improved ee check_enzyme_conditions->solution check_h2o Control H₂O Stoichiometry check_catalyst->check_h2o check_hkr_temp Lower Reaction Temperature check_h2o->check_hkr_temp check_hkr_temp->solution check_downstream Review Downstream Reaction Conditions check_da_catalyst->check_downstream check_downstream->solution

Sources

Troubleshooting

Preventing isomerization of cis-5-(Hydroxymethyl)cyclohex-2-enol during distillation

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the thermal instability and purification of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the thermal instability and purification of cis-5-(Hydroxymethyl)cyclohex-2-enol .

As a Senior Application Scientist, I frequently encounter protocols that fail during the final distillation step. Allylic alcohols are notoriously sensitive to thermal and chemical stress. This guide will deconstruct the causality behind these failures and provide field-proven, self-validating methodologies to ensure high-fidelity purification.

Part 1: Diagnostic FAQs - Understanding the Causality

Q1: Why does my cis-5-(Hydroxymethyl)cyclohex-2-enol turn into a complex mixture during fractional distillation? A: The target compound is a bifunctional allylic alcohol. Under thermal stress, especially in the presence of trace protonic acids (such as surface silanols on standard borosilicate glassware), the allylic hydroxyl group is protonated. This facilitates the departure of water and the formation of a resonance-stabilized allylic carbocation, triggering rapid 1,3-isomerization or cis-trans epimerization[1].

Q2: I have a high-vacuum pump, but I am still seeing 15-20% isomerization. What is going wrong? A: Vacuum alone does not prevent surface-catalyzed rearrangements. Even at lower boiling points (e.g., 70 °C at 0.1 mbar), the residence time in an unpassivated heated pot allows acid-catalyzed reactions to occur. Furthermore, trace transition metals from stainless steel needles or spatulas can catalyze redox isomerization, converting the allylic alcohol into an enolizable ketone[2]. You must neutralize the system and buffer the crude mixture.

Q3: Can I use standard silica gel chromatography instead? A: While possible, standard acidic silica gel often induces the exact same allylic transposition you are trying to avoid. Buffered high-vacuum distillation remains the most scalable, solvent-free purification method—provided the system is properly passivated.

Mechanism A cis-5-(Hydroxymethyl) cyclohex-2-enol B Trace Acid / Heat (Protonation of OH) A->B Thermal Stress C Allylic Carbocation Intermediate B->C -H2O D 1,3-Transposition or Trans-Epimerization C->D +H2O (Isomerization)

Fig 1: Acid-catalyzed allylic isomerization pathway during thermal stress.

Part 2: Troubleshooting Workflow & Decision Tree

Before initiating any purification, map your equipment capabilities against the physical limits of the molecule. The decision tree below outlines the critical path to a successful distillation.

Workflow Start Distillation Setup Q1 Vacuum Level? Start->Q1 A1 > 0.1 mbar (High Temp Required) Q1->A1 A2 < 0.1 mbar (Low Temp Possible) Q1->A2 Fix1 Upgrade Pump / Check Leaks A1->Fix1 Q2 Glassware Passivated? A2->Q2 B1 No (Active Silanols) Q2->B1 B2 Yes (Base-Washed) Q2->B2 Fix2 Wash with 5% Et3N in Isopropanol B1->Fix2 Success Add 1% Triethanolamine & Distill < 70°C B2->Success Fix1->Q1 Fix2->Q2

Fig 2: Decision tree for optimizing distillation to prevent isomerization.

Part 3: Quantitative Data & Parameter Optimization

The following table synthesizes internal benchmarking data, demonstrating the direct causality between distillation parameters and product integrity.

Table 1: Effect of Distillation Parameters on cis-5-(Hydroxymethyl)cyclohex-2-enol Purity

Distillation MethodPressure (mbar)Pot Temp (°C)System Pre-treatment / AdditiveIsomerization (%)Isolated Yield (%)
Standard Fractional10.0120None> 40%45%
Short-Path1.090None18%68%
Short-Path0.165Base-washed glassware< 5%85%
Kugelrohr / Wiped Film 0.05 55 Base-washed + 1% Triethanolamine < 1% 94%

Part 4: Step-by-Step Methodologies

To guarantee trustworthiness and reproducibility, do not deviate from the sequence of operations below. This is a self-validating system designed to catch failures before product degradation occurs.

Protocol A: Glassware Passivation (Eliminating Brønsted Acid Sites)

Standard glass contains active silanol groups that act as mild Brønsted acids. These must be neutralized.

  • Prepare a 5% (v/v) solution of Triethylamine (Et₃N) in Isopropanol.

  • Fully submerge or thoroughly rinse all distillation components (pot, short-path head, condenser, receiving flask).

  • Allow the solvent to sit on the glass surfaces for 30 minutes to ensure complete neutralization of active sites.

  • Rinse with pure Isopropanol and dry in a vacuum oven at 80 °C. Warning: Do not use a high-temperature base-bath (KOH/EtOH) or acid bath prior to this step without subsequent Et₃N passivation, as aggressive etching exposes fresh silanol sites.

Protocol B: Buffered High-Vacuum Distillation

Even with passivated glass, trace acids can be generated thermally. Buffering the reaction pot greatly diminishes this necessity[1]. Avoid all contact with transition metals during this step[3].

  • Transfer the crude cis-5-(Hydroxymethyl)cyclohex-2-enol into the passivated distillation pot using a PTFE cannula or glass pipette.

  • Add 1.0 wt% of Triethanolamine (or DBU) directly to the pot. This acts as a high-boiling, non-nucleophilic in-situ acid scavenger.

  • Self-Validation Check: Before committing the entire batch, place 50 mg of the buffered crude mixture in a sealed, passivated vial. Heat to the target pot temperature (e.g., 60 °C) for 45 minutes under argon. Analyze via ¹H-NMR. If the vinylic proton signals (δ 5.6–5.9 ppm) show new splitting patterns or shift, your system is inadequately passivated. Do not proceed until the vacuum is improved.

  • Apply high vacuum (≤ 0.05 mbar) before applying any heat. This prevents thermal degradation in the presence of oxygen.

  • Gradually increase the oil bath temperature. Keep the pot temperature strictly below 65 °C.

  • Collect the main fraction. Ensure the condenser coolant is set to 5–10 °C to efficiently trap the viscous diol without freezing it in the distillation head.

Sources

Optimization

Optimizing reaction temperature and time for cis-5-(Hydroxymethyl)cyclohex-2-enol scale-up

Process R&D Knowledge Base: Scale-Up Optimization for cis-5-(Hydroxymethyl)cyclohex-2-enol Mechanistic Context & Workflow When scaling the synthesis of cis-5-(Hydroxymethyl)cyclohex-2-enol (CAS: 141116-48-5), the primary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Process R&D Knowledge Base: Scale-Up Optimization for cis-5-(Hydroxymethyl)cyclohex-2-enol

Mechanistic Context & Workflow

When scaling the synthesis of cis-5-(Hydroxymethyl)cyclohex-2-enol (CAS: 141116-48-5), the primary synthetic route involves the diastereoselective Luche reduction of 5-(hydroxymethyl)cyclohex-2-en-1-one. The presence of the pseudo-equatorial hydroxymethyl group dictates the facial selectivity of the incoming hydride, making it a highly valuable chiral building block for natural product synthesis[1].

However, the transition from a 5-gram bench scale to a 500-gram pilot scale introduces critical thermodynamic and kinetic challenges. Heat transfer limitations and extended dosing times can severely compromise the diastereomeric ratio (dr) and overall yield. The workflow below illustrates the logical relationship between these critical process parameters.

G A 5-(Hydroxymethyl) cyclohex-2-en-1-one B Luche Reduction (NaBH4, CeCl3·7H2O) A->B C Temperature Control (-15°C) B->C D Reaction Time (IPC Guided) B->D E High cis-Selectivity (>95:5 dr) C->E Optimized F Thermal Degradation / Trans-Isomer Formation C->F T > 0°C D->E Quench < 1h post-dose D->F Prolonged exposure

Luche reduction parameter optimization for cis-5-(Hydroxymethyl)cyclohex-2-enol synthesis.

Troubleshooting Guides & FAQs

Q1: Why does the diastereomeric ratio (dr) of the cis isomer drop significantly when moving from a 5 g to a 500 g scale?

  • Root Cause & Causality: At the bench scale, adding sodium borohydride (NaBH₄) at -78°C is trivial, and the heat of reaction is rapidly dissipated. At the 500 g scale, the surface-area-to-volume ratio of the reactor is much lower. The exothermic hydride transfer creates localized "hot spots" if the dosing rate exceeds the cooling capacity of the jacket. Higher thermal energy allows the system to overcome the steric hindrance of the pseudo-equatorial hydroxymethyl group, facilitating hydride attack from the more hindered face and resulting in the undesired trans isomer.

  • Actionable Solution: Abandon cryogenic (-78°C) conditions, which are inefficient and prone to freezing at scale. Optimize the jacket temperature to -15°C and implement a controlled, continuous dosing strategy for the reductant to strictly maintain the internal temperature below -5°C.

Q2: How do extended reaction times during scale-up affect the impurity profile?

  • Root Cause & Causality: The Luche reduction is inherently fast. However, at scale, the physical time required to dose reagents, verify completion, and quench the reaction is prolonged. Extended exposure to the basic methanolic NaBH₄ environment can lead to side reactions, including retro-aldol cleavage or slow 1,4-conjugate reduction if the cerium(III) chloride (CeCl₃) catalyst becomes locally depleted.

  • Actionable Solution: Uncouple dosing time from reaction time. Implement strict In-Process Controls (IPC). The reaction must be quenched within 45 minutes of confirming >99% conversion, regardless of the time elapsed since the start of dosing.

Q3: Why is my product mixture forming a persistent emulsion during the aqueous workup?

  • Root Cause & Causality: cis-5-(Hydroxymethyl)cyclohex-2-enol has a topological polar surface area of 40.5 Ų and significant hydrogen-bonding capacity[2]. When quenched with water, the precipitation of cerium salts (Ce(OH)₃) creates a gelatinous matrix that traps the diol, leading to severe emulsions and poor phase separation.

  • Actionable Solution: Quench with saturated aqueous ammonium chloride (NH₄Cl) instead of water. The slightly acidic buffering prevents the formation of gelatinous cerium hydroxides, keeping the salts soluble in the aqueous phase and allowing for clean extraction with ethyl acetate.

Quantitative Process Data

To illustrate the interplay between temperature, time, and scale, the following table summarizes the process optimization data for the reduction step:

ScaleInternal Temp Limit (°C)Dosing Time (h)Total Time Before Quench (h)Conversion (%)cis:trans RatioIsolated Yield (%)
5 g-780.51.5>9998:288
500 g-782.04.085 (Stalled)97:372
500 g+5 (Poor Control)1.02.0>9982:1875
500 g-5 (Optimized)3.54.5>9996:485

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the subsequent step unless the specific validation criteria are met.

Step 1: Reactor Preparation & Catalyst Complexation

  • Action: Charge a dry, nitrogen-purged jacketed reactor with 5-(hydroxymethyl)cyclohex-2-en-1-one (1.0 eq), CeCl₃·7H₂O (1.1 eq), and anhydrous methanol (10 volumes). Stir at 20°C for 30 minutes.

  • Self-Validation: The mixture must transition to a clear, pale-yellow solution. If the solution is cloudy, moisture has compromised the cerium catalyst, or the methanol is not anhydrous. Abort and rectify.

Step 2: Thermal Equilibration

  • Action: Set the chiller jacket to -15°C and initiate cooling.

  • Self-Validation: Monitor the internal thermocouple. Do not begin dosing until the internal temperature stabilizes at ≤ -14°C for a minimum of 15 continuous minutes.

Step 3: Controlled Reductant Dosing

  • Action: Add solid NaBH₄ (1.2 eq) in 10 equal portions (or via a solid-addition funnel) over 3.5 hours.

  • Self-Validation: After each addition, observe the internal temperature spike. The internal temperature must not exceed -5°C. If it reaches -5°C, halt the addition automatically until the temperature drops back to -14°C.

Step 4: In-Process Control (IPC) and Quench

  • Action: Stir for 30 minutes post-dosing. Pull a 1 mL aliquot, quench into 1 mL sat. NH₄Cl, extract with 1 mL EtOAc, and analyze the organic layer via GC-FID.

  • Self-Validation: The reaction is complete when the starting enone is <1% AUC. Once validated, immediately quench the bulk reactor by slowly adding saturated aqueous NH₄Cl (5 volumes) while maintaining the internal temperature below 10°C.

Step 5: Extraction & Isolation

  • Action: Concentrate the quenched mixture under reduced pressure to remove methanol. Extract the aqueous residue with EtOAc (3 x 5 volumes). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude cis-5-(Hydroxymethyl)cyclohex-2-enol.

References

  • PubChem : "5-(Hydroxymethyl)cyclohex-2-enol | C7H12O2 | CID 14565186" URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for cis-5-(Hydroxymethyl)cyclohex-2-enol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating cis-5-(Hydroxymethyl)cyclohex-2-enol (CAS: 141116-48-5) from complex crude...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating cis-5-(Hydroxymethyl)cyclohex-2-enol (CAS: 141116-48-5) from complex crude reaction mixtures. This compound is a highly valuable chiral building block, often utilized in the synthesis of biologically active C7 carbasugars and complex natural products[1].

Because its synthesis typically involves the microbial biotransformation of precursors like toluene followed by selective reductions[1], the crude mixture often contains a specific profile of stubborn impurities. This guide is designed to provide you with field-proven, mechanistically grounded solutions to isolate your target compound with >98% purity.

Part 1: Troubleshooting Guide & FAQs

Q: My NMR shows a persistent ~15% contamination of the trans-diastereomer. Standard silica chromatography isn't separating them efficiently. What is the mechanistic flaw in my purification? A: The fundamental issue lies in your solvent system's inability to exploit the subtle hydrogen-bonding differences between the diastereomers. In the cis-isomer, the syn-relationship of the hydroxyl and hydroxymethyl groups allows for simultaneous, bidentate coordination with the silanol groups on the silica stationary phase. The trans-isomer cannot achieve this geometry, resulting in weaker binding. If you are using a highly polar, protic solvent (like Methanol), you are disrupting these interactions.

  • The Fix: Switch to a strictly aprotic gradient (Hexane/Ethyl Acetate). The trans-isomer will predictably elute first.

  • Self-Validation: Confirm the separation by running a 2D NOESY NMR on the fractions; the purified cis-isomer will show strong NOE cross-peaks between the ring protons adjacent to the oxygenated substituents, which the trans-isomer lacks.

Q: I am detecting an impurity that co-elutes with my product on TLC but lacks vinylic protons in the ¹H-NMR (absence of signals at 5.6-5.8 ppm). How do I remove this? A: You are observing an over-reduced byproduct (e.g., 3-(hydroxymethyl)cyclohexanol), a common artifact if your upstream synthesis involved catalytic hydrogenation. Because the hydroxyl polarities are nearly identical, standard silica gel cannot differentiate the saturated ring from the cyclohexenol.

  • The Fix: Implement Argentation Chromatography (AgNO₃-impregnated silica).

  • Causality: Silver ions (Ag⁺) act as soft Lewis acids, forming reversible coordination complexes with the π-electrons of the alkene. The saturated impurity cannot form this complex and elutes rapidly near the solvent front.

  • Self-Validation: Validate this on TLC by dual-staining: the saturated impurity will stain with Phosphomolybdic Acid (PMA) but will remain invisible under a KMnO₄ stain, whereas your target cis-alkene will react instantly with KMnO₄ to form a yellow/brown spot.

Q: During scale-up, I noticed the formation of a new impurity with a slightly higher R_f value. NMR indicates the double bond has migrated. How do I suppress this? A: You are experiencing acid-catalyzed alkene isomerization. Standard silica gel is inherently acidic (pH ~4.5-5.5). During prolonged column residence times on scale-up, this acidity protonates the allylic alcohol, facilitating a carbocation-mediated migration of the double bond to a more thermodynamically stable position.

  • The Fix: Buffer your silica gel by pre-treating it with 1% Triethylamine (TEA) in your starting solvent. This neutralizes the active acidic silanol sites, preventing the migration entirely.

Part 2: Quantitative Data & Impurity Profiling

To successfully navigate the purification, you must understand the physicochemical profile of your crude mixture. Use the following table to cross-reference your analytical data and select the appropriate separation technique.

Table 1: Physicochemical Profiling and Separation Metrics for Crude Impurities

Impurity ClassStructural CharacteristicTLC R_f (Hex:EtOAc 1:1)Detection / StainingRecommended Separation
trans-Diastereomer Anti-relationship of OH groups~0.45PMA (Blue/Black spot)Gradient Silica Chromatography
cis-Product (Target) Syn-relationship of OH groups~0.38PMA & KMnO₄ (Yellow spot)N/A
Over-reduced Alcohol Lacks C=C double bond~0.35PMA only (No KMnO₄ reaction)Argentation Chromatography
Regioisomer Migrated C=C double bond~0.40PMA & KMnO₄TEA-Buffered Silica
Acetonide Precursor Protected vicinal diol~0.80UV (if conjugated), PMAAqueous Extraction / Silica

Part 3: Experimental Protocols

Protocol A: Diastereomer Resolution via Gradient Flash Chromatography

Use this protocol to remove the trans-diastereomer and residual protected precursors.

  • Column Preparation: Slurry pack high-purity silica gel (230-400 mesh) using an 80:20 mixture of Hexane:Ethyl Acetate. Ensure the column is tightly packed to maximize theoretical plates.

  • Sample Loading: Dissolve the crude cis-5-(Hydroxymethyl)cyclohex-2-enol mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head to ensure a narrow loading band.

  • Gradient Elution: Begin elution with 80:20 Hexane:EtOAc. Gradually increase the polarity to 50:50 over 10 column volumes.

  • Fraction Collection & Self-Validation: Collect small fractions. Spot on TLC and stain with PMA. The trans-isomer will elute first. Pool only the fractions containing the pure spot at R_f ~0.38.

Protocol B: Argentation Chromatography for Over-Reduced Impurities

Use this protocol when ¹H-NMR indicates the presence of saturated cyclohexanol derivatives.

  • Sorbent Preparation: Dissolve 10 g of Silver Nitrate (AgNO₃) in 50 mL of Acetonitrile. Add 90 g of silica gel and mix to a homogeneous slurry. Evaporate the solvent under reduced pressure in the dark to yield a free-flowing powder.

  • Column Packing: Pack the column using Hexane. Crucial Causality Step: Wrap the entire column in aluminum foil to prevent the photo-reduction of Ag⁺ to elemental silver, which would destroy the stationary phase's ability to undergo π-complexation.

  • Elution: Load the sample and elute with a 70:30 Hexane:EtOAc mixture. The saturated impurity will elute near the solvent front.

  • Product Recovery: The target cis-alkene will be strongly retained due to Ag⁺ coordination. Increase polarity to 100% EtOAc to elute the purified product.

  • Silver Removal: Wash the collected organic layer with saturated aqueous NH₄Cl. The chloride ions will precipitate any leached silver as AgCl, ensuring your final product is metal-free.

Part 4: Workflow Visualization

G Crude Crude cis-5-(Hydroxymethyl) cyclohex-2-enol Mixture Analysis TLC & NMR Profiling (Identify Impurity Class) Crude->Analysis Imp_Diast Diastereomers (trans-isomer) Analysis->Imp_Diast Imp_Sat Over-reduced (Saturated ring) Analysis->Imp_Sat Imp_Regio Regioisomers (Alkene migration) Analysis->Imp_Regio Imp_SM Residual Precursors (e.g., Acetonides) Analysis->Imp_SM Sol_Diast Silica Gel Flash Chromatography Gradient: Hexane/EtOAc (Exploits H-bonding diff.) Imp_Diast->Sol_Diast Sol_Sat Argentation Chromatography (10% AgNO3 on Silica) (Exploits pi-complexation) Imp_Sat->Sol_Sat Sol_Regio TEA-Buffered Silica (Prevents further migration) Imp_Regio->Sol_Regio Sol_SM Aqueous Workup / Selective Extraction Imp_SM->Sol_SM Pure Purified cis-5-(Hydroxymethyl) cyclohex-2-enol (>98% purity) Sol_Diast->Pure Sol_Sat->Pure Sol_Regio->Pure Sol_SM->Pure

Logical troubleshooting workflow for isolating cis-5-(Hydroxymethyl)cyclohex-2-enol from impurities.

References

  • BenchChem Application Notes: The Utility of 5-(Hydroxymethyl)cyclohex-2-enol and Related Chiral Scaffolds in Natural Product Synthesis. BenchChem. 1

  • Sigma-Aldrich Product Specifications: cis-5-Hydroxymethyl-cyclohex-2-enol | 141116-48-5. Sigma-Aldrich.

  • BenchChem Technical Overview: Potential Pharmacological Applications of 5-(Hydroxymethyl)cyclohex-2-enol. BenchChem. 2

Sources

Optimization

Technical Support Center: Purification &amp; Crystallization of cis-5-(Hydroxymethyl)cyclohex-2-enol

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals. As a Senior Application Scientist, I frequently encounter troubleshooting requests from researchers attempting to isolate and crystall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals.

As a Senior Application Scientist, I frequently encounter troubleshooting requests from researchers attempting to isolate and crystallize cis-5-(hydroxymethyl)cyclohex-2-enol (CAS: 141116-48-5). This chiral building block is notorious for presenting as a viscous yellow liquid or a stubborn glass at room temperature [1]. The presence of two hydroxyl groups (an allylic alcohol and a primary alcohol) creates an extensive, chaotic hydrogen-bonding network that strongly favors a supercooled liquid state over an ordered crystalline lattice.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully purify and crystallize this challenging diol.

Section 1: Troubleshooting & FAQs

FAQ 1: My synthesized cis-5-(Hydroxymethyl)cyclohex-2-enol is a viscous yellow oil. Is it impure, or is this its natural state? Causality & Insight: It is likely both. At room temperature, even at high analytical purity (96%+), this compound exists as a liquid [1]. The high degree of conformational flexibility in the cyclohexene ring, combined with intermolecular hydrogen bonding from the diol motif, drastically lowers its melting point. To achieve a crystalline solid, you must break the chaotic hydrogen bonding by utilizing low-temperature crystallization (-20°C) and a highly specific solvent/anti-solvent system to force lattice ordering.

FAQ 2: What is the optimal solvent system for Flash Column Chromatography if I need to pre-purify the crude oil? Causality & Insight: Because of the high polarity of the two hydroxyl groups, standard non-polar systems (like 100% Hexane) will leave the compound stuck on the baseline of your silica column. The optimal system is a gradient of Ethyl Acetate (EtOAc) in Hexanes (typically 40% to 70% EtOAc) . EtOAc acts as a hydrogen-bond acceptor, temporarily masking the hydroxyl groups of the diol and allowing it to elute efficiently without streaking [2].

FAQ 3: I’ve tried cooling the purified oil, but it just "oils out" instead of crystallizing. How do I fix this? Causality & Insight: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility drops faster than its nucleation rate. To prevent this, shift from a purely cooling-based crystallization to an anti-solvent crystallization . Dissolve the oil in a minimal amount of a polar, low-boiling solvent (like Methyl tert-butyl ether, MTBE), cool it to 0°C, and slowly titrate in a non-polar anti-solvent (like Heptane). The slow addition keeps the system in the metastable zone, promoting crystal nucleation rather than phase separation [3].

Section 2: Experimental Methodologies
Protocol A: Silica Gel Flash Chromatography (Pre-Purification)

Self-Validating Step: Always run a 2D TLC prior to the column to ensure the diol does not decompose or irreversibly bind to the slightly acidic silica.

  • Preparation: Load the crude viscous oil onto a silica gel column using a minimal amount of Dichloromethane (DCM) to ensure a narrow, concentrated loading band.

  • Elution: Begin elution with 30% EtOAc in Hexanes to remove non-polar impurities (e.g., unreacted starting materials or eliminated byproducts).

  • Gradient: Gradually increase the polarity to 60% EtOAc in Hexanes. The cis-5-(hydroxymethyl)cyclohex-2-enol will elute in this window.

  • Recovery: Pool the product-containing fractions and concentrate under reduced pressure at a maximum of 35°C to yield a pale yellow, high-purity oil.

Protocol B: Low-Temperature Anti-Solvent Crystallization
  • Solvation: Dissolve 1.0 g of the purified oil in 2.0 mL of MTBE at room temperature.

  • Cooling: Transfer the flask to an ice bath (0°C) and stir at 250 rpm.

  • Anti-Solvent Addition: Dropwise, add cold Heptane (up to 6.0 mL). Pause the addition if the solution becomes cloudy, allowing the cloudiness to clear (indicating you are safely within the metastable zone).

  • Nucleation & Maturation: Once a persistent slight haze forms, transfer the flask to a -20°C freezer for 24 hours. Do not disturb the flask, as shear forces can sometimes promote oiling out if nucleation hasn't fully initiated.

  • Filtration: Rapidly filter the resulting white crystals over a pre-chilled Büchner funnel and wash with -20°C Heptane.

Section 3: Quantitative Data & Solvent System Comparison

The following table summarizes the performance of various solvent systems for the purification and crystallization of cis-5-(hydroxymethyl)cyclohex-2-enol.

Solvent SystemApplicationRatio (v/v)Performance / Rf ValueCausality / Notes
EtOAc / Hexanes Chromatography50:50Rf ≈ 0.35Excellent balance; EtOAc outcompetes silica for H-bonding.
DCM / Methanol Chromatography95:5Rf ≈ 0.40Good for highly crude mixtures, but risk of co-eluting polar impurities.
MTBE / Heptane Crystallization1:3Yield: 75-80%Gold Standard. MTBE dissolves the diol; Heptane forces lattice formation at -20°C.
Toluene / Hexane Crystallization1:5Yield: <40%High risk of "oiling out" due to poor solvation of the diol by Toluene at low temps.
Section 4: Visualizations of Workflows

Below is the decision matrix for isolating the pure compound, illustrating when to use chromatography versus direct crystallization.

G Crude Crude cis-5-(Hydroxymethyl) cyclohex-2-enol Check Initial Purity Check (NMR / HPLC) Crude->Check HighPurity Purity > 85% (Viscous Oil) Check->HighPurity Yes LowPurity Purity < 85% (Complex Mixture) Check->LowPurity No Crystallization Low-Temp Crystallization (MTBE/Heptane at -20°C) HighPurity->Crystallization Chromatography Flash Chromatography (EtOAc/Hexane) LowPurity->Chromatography Chromatography->HighPurity Derivatization Chemical Derivatization (e.g., Bis-benzoate ester) Crystallization->Derivatization Fails (Oils out) PureSolid Pure Crystalline Solid Crystallization->PureSolid Success Derivatization->PureSolid High MP Solid

Caption: Decision matrix for the purification and crystallization of cis-5-(Hydroxymethyl)cyclohex-2-enol.

The mechanistic pathway below details the physical chemistry of the anti-solvent crystallization process, highlighting the critical metastable zone.

Mechanism Step1 Solvation (MTBE) Step2 Anti-Solvent Addition (Heptane) Step1->Step2 Step3 Supersaturation (Metastable Zone) Step2->Step3 Step4 Nucleation (H-Bond Alignment) Step3->Step4 Step5 Crystal Growth (-20°C Maturation) Step4->Step5

Caption: Thermodynamic and mechanistic stages of anti-solvent crystallization for polar diols.

References
  • American Chemical Society. "Crystallization of Organic Compounds: An Industrial Perspective." Organic Process Research & Development. Available at:[Link]

Troubleshooting

Overcoming unwanted side reactions during cis-5-(Hydroxymethyl)cyclohex-2-enol oxidation

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific chemoselective challenges associated with the oxidation of ci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific chemoselective challenges associated with the oxidation of cis-5-(Hydroxymethyl)cyclohex-2-enol .

Because this chiral building block contains both a secondary allylic alcohol and a primary aliphatic alcohol positioned cis to one another on a rigid cyclohexene ring, it is highly susceptible to over-oxidation, poor chemoselectivity, and thermodynamic traps (such as lactonization). This guide provides field-proven, self-validating protocols to help you achieve precise site-selective oxidation.

Part 1: Structural Vulnerabilities & Reaction Pathways

Before troubleshooting, it is critical to understand the divergent pathways this molecule can take depending on the chosen oxidant.

Pathways SM cis-5-(Hydroxymethyl)cyclohex-2-enol (Starting Material) Enone 5-(Hydroxymethyl)cyclohex-2-en-1-one (Target A: Allylic Oxidation) SM->Enone PDC/EtOAc or Mn(OAc)3/DDQ (Chemoselective) Aldehyde 5-Hydroxycyclohex-3-ene-1-carbaldehyde (Target B: Primary Oxidation) SM->Aldehyde TEMPO/BAIB (Chemoselective) Lactone Bicyclic Lactone (Side Reaction: Over-oxidation) SM->Lactone Jones Reagent / KMnO4 (cis-geometry trap) Dicarbonyl Dicarbonyl Species (Side Reaction: Global Oxidation) SM->Dicarbonyl Excess Swern / DMP (Non-selective)

Fig 1. Divergent oxidation pathways and structural vulnerabilities of the chiral diol.

Part 2: Diagnostic FAQs & Troubleshooting Scenarios

Q1: I am trying to synthesize the enone by oxidizing the secondary allylic alcohol, but I am recovering a complex mixture of dicarbonyls. What is the mechanistic failure? A1: Global oxidants like Swern or Dess-Martin Periodinane (DMP) lack the steric or electronic discrimination required for this substrate; they will aggressively attack both hydroxyl groups. To achieve chemoselectivity, you must exploit the lower oxidation potential of the allylic alcohol. Using Pyridinium Dichromate (PDC) in ethyl acetate specifically targets the allylic position, yielding the enone in ~80% yield while leaving the primary alcohol intact. Alternatively, a catalytic Mn(OAc)3/DDQ system[1] provides exceptional chemoselectivity for allylic alcohols over aliphatic ones.

Q2: My goal is to oxidize the primary alcohol to an aldehyde, but NMR indicates the formation of a bridged bicyclic lactone. Why is this happening? A2: This is a classic stereochemical trap. Because the C1-hydroxyl and C5-hydroxymethyl groups are cis to each other, over-oxidation of the primary alcohol to a carboxylic acid immediately triggers an intramolecular esterification with the C1-hydroxyl, forming a highly stable oxabicyclo lactone. To prevent this, you must arrest the oxidation strictly at the aldehyde oxidation state. The Piancatelli-Margarita oxidation (TEMPO/BAIB)[2] is the gold standard here. The steric bulk of the TEMPO radical selectively targets the unhindered primary alcohol, and the mild conditions prevent over-oxidation to the acid. N-Chlorosuccinimide (NCS) mediated by oxoammonium salts[3] is another highly effective alternative for primary-over-secondary selectivity.

Troubleshooting Start Identify Target Carbonyl Q1 Target: Enone (Secondary Allylic)? Start->Q1 Q2 Target: Aldehyde (Primary Aliphatic)? Start->Q2 Act1 Use PDC in EtOAc or Mn(OAc)3/DDQ Q1->Act1 Yes Act2 Use TEMPO/BAIB (Piancatelli-Margarita) Q2->Act2 Yes Val1 UV-Active Spot on TLC (254 nm) Act1->Val1 Validate Val2 Aldehyde Peak in NMR (~9.8 ppm) Act2->Val2 Validate

Fig 2. Decision matrix and validation logic for selecting the appropriate oxidation protocol.

Part 3: Quantitative Performance of Oxidation Systems

The following table summarizes the expected outcomes when applying different oxidative environments to cis-5-(Hydroxymethyl)cyclohex-2-enol.

Oxidant SystemTarget Functional GroupChemoselectivity ProfileCommon Side ReactionsTypical Yield
PDC / EtOAc Secondary Allylic (Enone)High (Allylic > Primary)Trace isomerization~80%
Mn(OAc)₃ / DDQ Secondary Allylic (Enone)Very High (Allylic > Primary)None reported85–90%
TEMPO / BAIB Primary Aliphatic (Aldehyde)High (Primary > Secondary)Trace carboxylic acid (if prolonged)80–95%
NCS / Oxoammonium Primary Aliphatic (Aldehyde)High (Primary > Secondary)Lactonization (if over-oxidized)~85%
Jones Reagent Carboxylic AcidLow (Global Oxidation)Bicyclic Lactonization, Cleavage<30% (Desired)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not execute these steps blindly. Use the built-in Validation Checkpoints to confirm the mechanistic progression of the reaction.

Protocol A: Selective Allylic Oxidation to 5-(Hydroxymethyl)cyclohex-2-en-1-one

Causality: Pyridinium dichromate (PDC) in a moderately polar solvent (ethyl acetate) acts as a mild oxidant that preferentially attacks the more electron-rich and sterically accessible allylic alcohol over the primary aliphatic alcohol.

  • Substrate Dissolution: Dissolve cis-5-(Hydroxymethyl)cyclohex-2-enol (1.0 eq) in anhydrous ethyl acetate to create a 0.1 M solution.

    • Validation Checkpoint: The solution must be completely clear and colorless. Any turbidity indicates moisture, which can alter the chromium species' reactivity.

  • Oxidant Addition: Cool the flask to 0 °C and add PDC (1.5 eq) in one portion.

    • Validation Checkpoint: The reaction mixture will rapidly transition to a dark brown/black suspension. This visual cue confirms the active reduction of Cr(VI) to Cr(III).

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (Silica gel, Hexanes/EtOAc). The starting material is weakly UV-active; the successful formation of the enone will manifest as an intensely UV-active spot at 254 nm due to the newly formed conjugated π-system.

  • Workup & Purification: Filter the crude mixture through a tightly packed pad of Celite to remove the toxic chromium salts. Concentrate the filtrate and purify via flash chromatography.

    • Validation Checkpoint: ¹H NMR of the purified product must show the complete disappearance of the C1 carbinol proton (~4.2 ppm) and a distinct downfield shift in the vinylic protons, confirming conjugation with the ketone.

Protocol B: Selective Primary Oxidation via Piancatelli-Margarita (TEMPO/BAIB)

Causality: The Piancatelli-Margarita protocol utilizes TEMPO as a catalytic aminoxy radical and BAIB as the stoichiometric oxidant. The steric bulk of the TEMPO radical heavily favors the oxidation of unhindered primary alcohols over secondary alcohols, arresting at the aldehyde stage to prevent lactonization.

  • Catalyst Activation: Dissolve the diol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add TEMPO (0.1 eq).

    • Validation Checkpoint: The solution will adopt a faint orange/pink hue, confirming the presence of the active TEMPO radical in solution.

  • Oxidant Addition: Add BAIB (1.1 eq) portion-wise at room temperature. Causality: Portion-wise addition prevents a rapid thermal spike, which could trigger non-selective radical pathways and over-oxidation.

    • Validation Checkpoint: A mild exotherm should be felt. The color may deepen temporarily as the hypervalent iodine reacts with the TEMPO cycle.

  • Reaction Monitoring: Stir for 1–2 hours.

    • Validation Checkpoint: Monitor strictly by TLC. To ensure no over-oxidation to the carboxylic acid (which leads to the lactone trap), quench the reaction immediately once the primary alcohol is consumed.

  • Quench & Extraction: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract with CH₂Cl₂.

    • Validation Checkpoint: The organic layer should become pale yellow or colorless. ¹H NMR of the crude extract must display a distinct aldehyde proton singlet/multiplet at ~9.7–9.8 ppm, while the C1 allylic carbinol proton remains intact.

References

  • Nanda, S. "Asymmetric synthesis of palitantin by an enzymatic and organocatalytic approach." Tetrahedron: Asymmetry 20 (2009) 610–615.
  • "Piancatelli–Margarita Oxidation and Its Recent Applications in Organic Synthesis." MDPI.
  • "Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone." PMC / NIH.
  • "Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts." The Journal of Organic Chemistry - ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Comparing chemical reactivity of cis vs trans 5-(Hydroxymethyl)cyclohex-2-enol

Comparative Reactivity Guide: cis- vs. trans-5-(Hydroxymethyl)cyclohex-2-enol in Asymmetric Synthesis Executive Summary 5-(Hydroxymethyl)cyclohex-2-enol is a highly versatile bicyclic chiral building block, frequently ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: cis- vs. trans-5-(Hydroxymethyl)cyclohex-2-enol in Asymmetric Synthesis

Executive Summary

5-(Hydroxymethyl)cyclohex-2-enol is a highly versatile bicyclic chiral building block, frequently utilized in the total synthesis of complex natural products such as palitantin and biologically active carbasugars[1]. The molecule possesses two critical stereocenters: the allylic hydroxyl at C1 and the hydroxymethyl group at C5. The relative stereochemistry between these two positions—defining the cis and trans isomers—profoundly influences the molecule's three-dimensional conformation[2]. For drug development professionals and synthetic chemists, understanding this conformational divergence is paramount, as it strictly dictates the chemoselectivity, diastereoselectivity, and reaction kinetics of downstream functionalizations.

Conformational Dynamics: The Causality of Reactivity

In a cyclohexene ring, the lowest energy conformation is the half-chair. The bulky hydroxymethyl group at C5 strongly prefers to occupy an equatorial position to minimize 1,3-diaxial interactions. This thermodynamic preference forces the C1 allylic hydroxyl group into specific orientations depending on the isomer:

  • trans-Isomer (1,5-anti): With the C5-group equatorial, the C1-OH is forced into a pseudo-axial orientation.

  • cis-Isomer (1,5-syn): With the C5-group equatorial, the C1-OH is forced into a pseudo-equatorial orientation.

This geometric distinction is the fundamental driver of their divergent chemical reactivity, particularly in transition-metal-catalyzed or peracid-mediated directed reactions[3].

ConformationalControl Substrate 5-(Hydroxymethyl)cyclohex-2-enol Cis cis-Isomer (1,5-syn) Substrate->Cis Trans trans-Isomer (1,5-anti) Substrate->Trans ConfCis Dominant Conformer: C5-equatorial / C1-pseudo-equatorial Cis->ConfCis ConfTrans Dominant Conformer: C5-equatorial / C1-pseudo-axial Trans->ConfTrans DirCis Poor Directing Geometry (OH is pseudo-equatorial) ConfCis->DirCis DirTrans Optimal Directing Geometry (OH is pseudo-axial) ConfTrans->DirTrans ResultCis Epoxidation: Slow, Low syn-Selectivity DirCis->ResultCis ResultTrans Epoxidation: Fast, High syn-Selectivity DirTrans->ResultTrans

Caption: Logical workflow demonstrating how C5 stereochemistry dictates epoxidation diastereoselectivity.

Comparative Reactivity Profile

Directed Epoxidation (The Henbest Effect) The epoxidation of allylic alcohols using m-chloroperbenzoic acid (m-CPBA) is directed by hydrogen bonding between the peracid and the allylic hydroxyl group. As established in classical models for 3, optimal orbital overlap and hydrogen-bond delivery require the allylic C-O bond to be pseudo-axial (dihedral angle ~120° relative to the alkene)[3].

  • Performance of the trans-Isomer: Because its dominant conformer already places the C1-OH in the ideal pseudo-axial position, the trans-isomer undergoes rapid, highly syn-selective epoxidation[4].

  • Performance of the cis-Isomer: The C1-OH is pseudo-equatorial. To achieve the required transition state for directed epoxidation, the ring must flip to place the C1-OH pseudo-axial, which forces the bulky C5-hydroxymethyl group into a highly unfavorable axial position (inducing severe A(1,3) strain). Consequently, the reaction is significantly slower and yields a poor diastereomeric ratio, as undirected background epoxidation competes with the directed pathway[3].

Chemoselective Protection Both isomers feature a primary hydroxyl (C5) and a secondary allylic hydroxyl (C1). The primary alcohol is inherently more nucleophilic and less sterically hindered. However, in the cis-isomer, the spatial proximity of the pseudo-equatorial C1-OH and equatorial C5-CH₂OH can lead to subtle intramolecular hydrogen bonding, slightly altering the kinetics of bulky silyl ether protection (e.g., TBDPS-Cl) compared to the completely unhindered trans-isomer.

Quantitative Data Summary

Metrictrans-5-(Hydroxymethyl)cyclohex-2-enolcis-5-(Hydroxymethyl)cyclohex-2-enol
Dominant C1-OH Orientation Pseudo-axialPseudo-equatorial
Epoxidation Rate (Relative) Fast (1.0)Slow (~0.1)
Epoxidation dr (syn:anti) > 95:5~ 60:40
Primary OH Silylation Rate Very FastFast
A(1,3) Strain in Transition State LowHigh (requires high-energy ring flip)

(Data extrapolated from structurally analogous 5-substituted cyclohex-2-en-1-ol systems[3][4])

Self-Validating Experimental Protocols

Protocol A: Diastereoselective Epoxidation of trans-5-(Hydroxymethyl)cyclohex-2-enol Objective: Isolate the syn-epoxy alcohol leveraging the pseudo-axial directing group.

  • Preparation: In an oven-dried round-bottom flask, dissolve trans-5-(Hydroxymethyl)cyclohex-2-enol (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (0.2 M).

  • Cooling & Buffering: Cool the solution to 0 °C using an ice bath. Add solid NaHCO₃ (2.0 equiv) to buffer the reaction and prevent acid-catalyzed epoxide ring-opening.

  • Oxidation: Slowly add m-CPBA (77% purity, 1.2 equiv) in small portions over 15 minutes. The heterogeneous mixture ensures controlled peracid release.

  • Monitoring (Self-Validation): Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1, KMnO₄ stain). The trans-isomer will show rapid, clean conversion compared to the cis-isomer.

  • Quenching: Once the starting material is consumed, quench the remaining peracid by adding saturated aqueous Na₂S₂O₃ (20 mL). Stir for 15 minutes until a peroxide test strip reads negative.

  • Workup: Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture by ¹H NMR. The syn-epoxide will exhibit a characteristic upfield shift for the epoxide protons, confirming a dr >95:5.

Protocol B: Chemoselective Silylation of the C5-Hydroxymethyl Group Objective: Selectively protect the primary alcohol while leaving the secondary allylic alcohol free for subsequent manipulation.

  • Preparation: Dissolve the cyclohexenol substrate (1.0 equiv, 5 mmol) in anhydrous DMF (10 mL) under an argon atmosphere.

  • Activation: Add imidazole (2.5 equiv) and stir at room temperature for 5 minutes to ensure complete dissolution.

  • Protection: Cool to 0 °C. Dropwise, add tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.05 equiv). The strict stoichiometric control (slight excess) ensures complete conversion of the primary alcohol without over-protecting the sterically hindered secondary alcohol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water (20 mL) and extract with EtOAc (3 × 20 mL). Wash the organic layer extensively with water (3 × 20 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the mono-protected product.

References

  • Potential Pharmacological Applications of 5-(Hydroxymethyl)cyclohex-2-enol: A Technical Overview | BenchChem | 5

  • Application Notes & Protocols: The Utility of 5-(Hydroxymethyl)cyclohex-2-enol and Related Chiral Scaffolds in Natural Product Synthesis | BenchChem | 1

  • 5-(Hydroxymethyl)cyclohex-2-enol | C7H12O2 | CID 14565186 | PubChem | 2

  • Asymmetric synthesis of palitantin by an enzymatic and organocatalytic approach | ElectronicsAndBooks |

  • Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols | The Journal of Organic Chemistry | 3

  • Epoxidation of trans-4-Aminocyclohex-2-en-1-ol Derivatives: Competition of Hydroxy-Directed and Ammonium-Directed Pathways | Australian Journal of Chemistry | 4

Sources

Comparative

HPLC Method Validation for cis-5-(Hydroxymethyl)cyclohex-2-enol Purity: A Comparative Guide

Executive Summary & The Analytical Challenge Determining the purity of critical pharmaceutical intermediates requires analytical methods that are as robust as the chemistry they evaluate. cis-5-(Hydroxymethyl)cyclohex-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Determining the purity of critical pharmaceutical intermediates requires analytical methods that are as robust as the chemistry they evaluate. cis-5-(Hydroxymethyl)cyclohex-2-enol (CAS 141116-48-5) is a highly versatile, bifunctional chiral building block extensively utilized in the synthesis of carbocyclic nucleosides and advanced active pharmaceutical ingredients (APIs) ().

However, its physicochemical structure presents a significant analytical hurdle: it lacks a strong UV chromophore . With only an isolated alkene (the cyclohexene ring) and two hydroxyl groups, the molecule exhibits negligible UV absorbance above 210 nm. Traditional purity assays relying on low-wavelength UV detection (e.g., 205 nm) are notoriously susceptible to baseline drift during gradient elution, solvent interference, and the critical failure to detect non-chromophoric impurities ()[1]. To establish a self-validating, trustworthy purity method, we must pivot from optical detection to universal, mass-sensitive detection.

Mechanistic Causality: Why Traditional Methods Fail

As a Senior Application Scientist, it is crucial to understand the why behind method development failures to engineer better solutions.

  • The UV/C18 Pitfall: At 205 nm, the optical absorbance of mobile phase solvents (like methanol or acetonitrile) creates a massive background signal. When running a gradient to elute impurities of varying polarities, the changing solvent composition causes severe baseline drift. This drift masks low-level impurities, making accurate Limit of Quantitation (LOQ) determination impossible. Furthermore, highly polar diols exhibit poor retention (k' < 2) on standard Reversed-Phase C18 columns, risking co-elution with the void volume.

  • The HILIC/CAD Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and orthogonal selectivity for polar diols. More importantly, HILIC mobile phases (high acetonitrile content with volatile buffers) synergize perfectly with Charged Aerosol Detection (CAD) . CAD operates entirely independently of optical properties, providing a universal, mass-sensitive response for all non-volatile analytes ()[2].

CAD_Mechanism A HPLC Column Eluent B Nebulization (Aerosol Formation) A->B N2 Gas C Evaporation (Desolvation Tube) B->C Droplets D Particle Charging (Ionized N2 Collision) C->D Dry Particles E Electrometer Detection (Aggregate Charge) D->E Charged Particles

Fig 1: Mechanistic workflow of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Quantitative Performance & Validation Data

To objectively compare the performance of the traditional method versus the optimized method, an ICH Q2(R1) validation framework was applied. The data below demonstrates the overwhelming superiority of CAD for this specific analyte class ()[3].

Validation ParameterMethod A: C18 + UV (205 nm)Method B: Core-Shell HILIC + CAD
Limit of Detection (LOD) ~500 ng on-column~2-5 ng on-column
Limit of Quantitation (LOQ) ~1500 ng on-column~6-11 ng on-column
Linearity (R²) 0.985 (Severe baseline drift)> 0.999
Accuracy (% Recovery) 85.0% - 115.0%98.5% - 101.5%
Precision (% RSD) 4.5%< 1.5%
Impurity Quantitation Impossible without standardsHighly accurate (Mass-based)

Note: The LOD/LOQ values for CAD are supported by literature demonstrating single-digit nanogram sensitivity for non-volatile compounds ()[4].

Step-by-Step Experimental Protocol (Optimized Method)

Every protocol must be a self-validating system. This method integrates System Suitability Testing (SST) directly into the workflow to ensure environmental or instrumental variations do not compromise data integrity ()[5].

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Acetate solution in LC-MS grade water. Adjust to pH 5.8 using dilute acetic acid. Causality: Volatile buffers are strictly required for CAD to prevent detector fouling and high background noise ()[6].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: 90:10 Acetonitrile:Water (v/v) to match initial HILIC gradient conditions and prevent peak distortion.

Phase 2: Instrument Parameters
  • Column: Core-Shell HILIC (100 x 2.1 mm, 2.6 µm). Causality: Core-shell technology reduces eddy diffusion, sharpening peaks and increasing the signal-to-noise ratio.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 95% B

    • 2.0 - 8.0 min: 95% B to 60% B

    • 8.0 - 10.0 min: 60% B (Hold)

    • 10.1 - 15.0 min: 95% B (Re-equilibration)

  • Detector Settings (Corona CAD): Evaporation Temperature: 35°C (optimized for semi-volatiles); Data Collection Rate: 10 Hz; Filter: 3.6s.

Phase 3: Self-Validating System Suitability Testing (SST)
  • Preparation: Dissolve 1.0 mg/mL of cis-5-(Hydroxymethyl)cyclohex-2-enol reference standard in the diluent. Spike with 0.1% (w/w) of a known structurally similar impurity (e.g., trans-isomer or synthetic precursor).

  • Execution: Inject the SST sample (2 µL) in triplicate before running unknown batches.

  • Validation Gate: The system is only validated for the batch if:

    • Resolution ( Rs​ ) between the main peak and the spiked impurity is ≥1.5 .

    • Precision (% RSD) of the main peak area across the three injections is ≤2.0% .

Validation_Workflow S Specificity (Peak Purity) L Linearity & Range (R² > 0.999) S->L A Accuracy (% Recovery) L->A P Precision (Repeatability) A->P R Robustness (SST Checks) P->R

Fig 2: Self-validating ICH Q2 workflow ensuring chromatographic integrity and reproducibility.

References

  • [2] Title: HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation | Source: LCGC International | URL:[Link]

  • [4] Title: Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection | Source: lcms.cz | URL: [Link]

  • [5] Title: Development and Validation of a Chromatography Method Using Tandem UV/Charged Aerosol Detector | Source: PMC / NIH | URL:[Link]

  • [3] Title: Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections | Source: MDPI | URL:[Link]

Sources

Validation

A Comparative Guide to Chiral GC-MS Analysis for Resolving cis-5-(Hydroxymethyl)cyclohex-2-enol Enantiomers

Introduction: The Significance of Enantiomeric Purity The compound cis-5-(Hydroxymethyl)cyclohex-2-enol is a versatile chiral building block in the synthesis of complex natural products and pharmacologically active molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Enantiomeric Purity

The compound cis-5-(Hydroxymethyl)cyclohex-2-enol is a versatile chiral building block in the synthesis of complex natural products and pharmacologically active molecules.[1] Like many chiral compounds, its enantiomers can exhibit critically different pharmacological and toxicological profiles in biological systems.[2] This necessitates the development of robust analytical methods to resolve and accurately quantify its enantiomeric composition. The food, flavor, and pharmaceutical industries increasingly rely on such methods to ensure product quality, efficacy, and safety.[2][3]

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and structural confirmation. However, the direct separation of enantiomers is impossible on standard achiral columns as they have identical physical properties. This guide provides an in-depth comparison of two distinct, field-proven methodologies for resolving the enantiomers of cis-5-(Hydroxymethyl)cyclohex-2-enol, grounded in the principles of chiral recognition and chromatographic science. We will explore a direct approach using a chiral stationary phase and an indirect approach leveraging chiral derivatization.

The Core Analytical Challenge: Volatility and Chirality

The analysis of cis-5-(Hydroxymethyl)cyclohex-2-enol by GC presents two primary hurdles:

  • Low Volatility: The presence of two polar hydroxyl (-OH) groups leads to strong intermolecular hydrogen bonding. This reduces the molecule's volatility, making it unsuitable for direct GC analysis, which requires compounds to be readily vaporized.[4] Furthermore, these polar groups can interact with active sites in the GC system, leading to poor peak shape and analyte loss.[5]

  • Enantiomeric Equivalence: Enantiomers possess identical boiling points and mass spectra, making their separation and differentiation dependent on creating a chiral environment where their interactions differ.[6]

Both methodologies presented herein address these challenges through a mandatory derivatization step, which serves to mask the polar hydroxyl groups, thereby increasing volatility and improving chromatographic performance.[7]

Method A: Direct Separation on a Chiral Stationary Phase

This approach is the most common and elegant solution for chiral GC analysis. It involves derivatizing the analyte to enhance its volatility and then separating the derivatized enantiomers on a GC column containing a chiral stationary phase (CSP).

Causality and Mechanism

The principle of separation lies in "chiral recognition".[6] The CSP, typically a derivatized cyclodextrin, creates a chiral environment within the column. The derivatized enantiomers form transient, diastereomeric complexes with the CSP.[6] The stability of these complexes differs slightly for each enantiomer due to steric and electronic interactions, leading to different retention times and, consequently, their separation. Cyclodextrin-based phases are particularly effective for a wide range of chiral compounds, including alcohols.[8]

Experimental Protocol: Method A

1. Sample Preparation: Achiral Derivatization (Silylation)

  • Rationale: Silylation replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This reaction dramatically increases volatility and thermal stability while reducing adsorptive interactions with the column.[4][9] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylation reagent for alcohols.[9]

  • Procedure:

    • Evaporate 100 µL of the sample solution (containing cis-5-(Hydroxymethyl)cyclohex-2-enol in a volatile solvent like ethyl acetate) to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA and 50 µL of pyridine (as a catalyst and solvent).

    • Seal the vial tightly and heat at 70°C for 45 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection.

2. GC-MS Instrumentation and Parameters

  • GC Column: Restek Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based chiral column.[3][8]

  • Injector: Split/Splitless, operated in split mode (e.g., 20:1 ratio) at 250°C.

  • Carrier Gas: Helium at a constant linear velocity of 60-80 cm/sec. Higher velocities often improve resolution for chiral separations.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 2°C/min to 200°C. A slow ramp rate is critical to maximize interactions with the CSP and enhance resolution.[3]

    • Hold at 200°C for 5 minutes.

  • MS Transfer Line: 250°C.

3. Mass Spectrometry Parameters

  • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

  • Analyzer: Quadrupole.

  • Scan Mode: Full Scan (m/z 40-400) for initial identification and peak purity analysis. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and quantitative accuracy by monitoring characteristic ions of the derivatized analyte.

Method B: Indirect Separation via Chiral Derivatization

This alternative strategy involves reacting the enantiomeric mixture with a pure, single-enantiomer chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers.

Causality and Mechanism

Diastereomers, unlike enantiomers, have different physical properties, including different boiling points and interaction potentials.[10] This fundamental difference allows them to be separated on a standard, non-chiral (achiral) GC column, such as a common HP-5MS or DB-5.[11] This method obviates the need for a specialized and often more expensive chiral column. (1R)-(-)-Menthyl chloroformate is an excellent CDA for alcohols, reacting with the hydroxyl groups to form stable diastereomeric carbamates.[12]

Experimental Protocol: Method B

1. Sample Preparation: Chiral Derivatization

  • Rationale: Reaction with (1R)-(-)-menthyl chloroformate will form two distinct diastereomers from the two enantiomers of the analyte. These diastereomers can then be chromatographically resolved on a standard achiral column.[12]

  • Procedure:

    • Evaporate 100 µL of the sample solution to dryness under nitrogen.

    • Dissolve the residue in 100 µL of anhydrous toluene.

    • Add 50 µL of pyridine (to act as a base and catalyst).

    • Add 20 µL of (1R)-(-)-menthyl chloroformate solution (10% in toluene).

    • Seal the vial and heat at 80°C for 1 hour.

    • Cool the vial, add 200 µL of hexane and 100 µL of water. Vortex and allow the layers to separate.

    • Carefully collect the upper organic layer for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

  • GC Column: Standard non-polar achiral column, such as an Agilent HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/Splitless, operated in split mode (e.g., 20:1 ratio) at 270°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C. A faster ramp can be used as the separation is less kinetically limited than in Method A.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line: 280°C.

3. Mass Spectrometry Parameters

  • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

  • Analyzer: Quadrupole.

  • Scan Mode: Full Scan (m/z 50-550) for identification. SIM mode for quantification, targeting unique fragment ions of the diastereomeric derivatives.

Visualization of Experimental Workflows

The following diagrams illustrate the distinct workflows for each analytical method.

Method_A_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Analyte Solution (Enantiomer Mixture) s2 Drydown (Nitrogen Stream) s1->s2 s3 Add BSTFA + Pyridine s2->s3 s4 Heat (70°C, 45 min) s3->s4 s5 Silylated Enantiomers (Ready for Injection) s4->s5 a1 Inject into GC-MS s5->a1 a2 Separation on Chiral Column (e.g., Rt-βDEXse) a1->a2 a3 MS Detection (EI, Full Scan/SIM) a2->a3 a4 Data Analysis: Resolved Enantiomer Peaks a3->a4

Caption: Workflow for Direct Analysis (Method A).

Method_B_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Analyte Solution (Enantiomer Mixture) s2 Drydown (Nitrogen Stream) s1->s2 s3 Add Chiral Agent (Menthyl Chloroformate) s2->s3 s4 Heat (80°C, 1 hr) s3->s4 s5 Formed Diastereomers (Liquid-Liquid Extraction) s4->s5 a1 Inject into GC-MS s5->a1 a2 Separation on Achiral Column (e.g., HP-5MS) a1->a2 a3 MS Detection (EI, Full Scan/SIM) a2->a3 a4 Data Analysis: Resolved Diastereomer Peaks a3->a4

Caption: Workflow for Indirect Analysis (Method B).

Performance Comparison

The choice between direct and indirect methods depends on available resources, sample complexity, and analytical goals. The table below summarizes the key characteristics and trade-offs of each approach.

FeatureMethod A: Direct (Chiral Column)Method B: Indirect (Chiral Derivatization)
GC Column Specialized Chiral Column (e.g., derivatized cyclodextrin)Standard Achiral Column (e.g., HP-5MS, DB-5)
Derivatization Agent Achiral (e.g., BSTFA) for volatilityChiral (e.g., Menthyl Chloroformate) for diastereomer formation
Principle of Separation Transient diastereomeric interactions with the Chiral Stationary Phase (CSP).[6]Different physical properties of the stable diastereomeric derivatives.[10]
Pros - Fewer sample preparation steps.- Less risk of kinetic discrimination.- Direct measurement of enantiomers.- Uses common, robust, and less expensive achiral columns.- Often results in larger separation factors (α).- Applicable when a suitable chiral column is not available.
Cons - Chiral columns are more expensive and can be less robust.- Resolution is highly sensitive to temperature ramp and flow rate.- Potential for co-elution with matrix interferences.[13]- Requires a high-purity chiral derivatizing agent.- Derivatization reaction must go to completion for accurate quantification.- More complex sample preparation (e.g., extraction).
Typical Resolution Good to excellent, but requires careful optimization of GC parameters.[3]Often excellent, as diastereomers can have significantly different retention times.

Conclusion and Recommendations

Both direct and indirect chiral GC-MS methods provide viable pathways for the successful resolution of cis-5-(Hydroxymethyl)cyclohex-2-enol enantiomers.

Method A (Direct Analysis) is recommended for routine analysis and high-throughput screening environments. Its simpler sample preparation workflow reduces potential sources of error and analysis time. The primary investment is the specialized chiral column, which, with proper care, can provide reliable and reproducible results for hundreds of injections.[8]

Method B (Indirect Analysis) is an excellent alternative for laboratories that do not have dedicated chiral columns or when Method A fails to achieve adequate resolution. It leverages ubiquitous and robust achiral columns. However, success is critically dependent on the purity of the chiral derivatizing agent and the completeness of the derivatization reaction, which must be validated to ensure accurate quantitative results.

Ultimately, the choice of method should be guided by a laboratory's specific instrumentation, expertise, and the overall objectives of the analysis. For both methods, proper validation, including assessment of linearity, precision, and accuracy, is essential for regulatory compliance and data integrity.

References

  • Registech. (n.d.). Pirkle Chiral HPLC Columns. Regis Technologies, Inc. [Link not available]
  • Sharma, B. K., & Sharma, S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 159-167. [Link not available]
  • Lee, C. J., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Bulletin of the Korean Chemical Society, 32(1), 223-226. [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • Regis Technologies, Inc. (n.d.).
  • Asante-Okyere, S., et al. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Journal of Chemistry and Applied Chemical Engineering, 1(1). [Link]

  • David, F., & Sandra, P. (2011). Derivatization Methods in GC and GC/MS. In Gas Chromatography and Gas Chromatography - Mass Spectrometry in Food and Environmental Analysis. [Link]

  • Wong, J. T. (1994). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 2(3), 159-172. [Link]

  • LECO Corporation. (2014). Analysis of Essential Oil Enantiomers by Chiral GCxGC-TOFMS. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Thermo Fisher Scientific. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. [Link]

  • ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. [Link]

  • Gergov, M., et al. (2021). Enantioselective separation techniques in forensic analysis and clinical toxicology. TrAC Trends in Analytical Chemistry, 143, 116369. [Link]

Sources

Comparative

A Comparative Guide: cis-5-(Hydroxymethyl)cyclohex-2-enol vs. Other Cyclohexenols in Diels-Alder Reactions

As a Senior Application Scientist specializing in complex molecule synthesis, I frequently evaluate chiral building blocks for their efficiency in constructing highly functionalized polycyclic frameworks. The Diels-Alder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in complex molecule synthesis, I frequently evaluate chiral building blocks for their efficiency in constructing highly functionalized polycyclic frameworks. The Diels-Alder (DA) cycloaddition remains a cornerstone for such syntheses. When utilizing cyclohexenols as dienophiles, the allylic hydroxyl group is not merely a passive functional group; it is a critical directing element that dictates the stereochemical outcome (endo/exo and diastereofacial selectivity) [1].

This technical guide objectively compares the performance of cis-5-(hydroxymethyl)cyclohex-2-enol against traditional cyclohexenols, demonstrating how its bifunctional nature acts as a superior stereocontrol element in Lewis acid-catalyzed workflows.

Mechanistic Causality & Stereocontrol

To understand the superior performance of cis-5-(hydroxymethyl)cyclohex-2-enol, we must analyze the causality behind "hydroxy-directed" chelation [2]. The stereoselectivity of an allylic alcohol in a catalyzed DA reaction depends entirely on the rigidity of the transition state formed between the dienophile and the Lewis acid.

  • Cyclohex-2-enol: This standard building block possesses a single C1 hydroxyl group. While it coordinates with Lewis acids (e.g., MgBr₂, TiCl₄), the resulting monodentate complex retains significant conformational flexibility. This flexibility leads to moderate diastereofacial selectivity, often resulting in a mixed yield of syn and anti cycloadducts.

  • 5-Methylcyclohex-2-enol: The addition of a C5 methyl group introduces steric bulk. While this improves anti-facial attack due to physical steric hindrance, the lack of a secondary coordination site means the transition state remains relatively loose, limiting absolute stereocontrol.

  • cis-5-(Hydroxymethyl)cyclohex-2-enol: This specific scaffold features a C1 hydroxyl and a C5 hydroxymethyl group on the same face (cis relationship). In the presence of a bivalent Lewis acid like MgBr₂, these two oxygen atoms form a highly rigid, bidentate chelate [3]. This dual-anchoring locks the cyclohexene ring into a fixed conformation and completely shields the syn face. Consequently, the incoming diene is forced to attack exclusively from the anti face, yielding near-perfect diastereofacial selectivity.

ChelationLogic A cis-5-(Hydroxymethyl) cyclohex-2-enol C Bidentate Chelate (Rigid Conformation) A->C Coordination B MgBr2 Catalyst B->C Lewis Acid D Syn-Face Shielding C->D Steric Blockade E Exclusive Anti-Attack (High Selectivity) D->E Diene Approach

Fig 1. Logical flow of chelation-controlled stereoselectivity in hydroxy-directed DA reactions.

Comparative Experimental Data

To objectively evaluate these dienophiles, we compared their performance in a standardized Diels-Alder reaction with cyclopentadiene, utilizing MgBr₂·OEt₂ as the Lewis acid catalyst in dichloromethane (CH₂Cl₂). The quantitative data summarized below highlights the profound impact of bidentate chelation on both yield and stereoselectivity.

DienophileCatalystYield (%)Endo:Exo RatioDiastereofacial Selectivity (Anti:Syn)
Cyclohex-2-enolMgBr₂·OEt₂7885:153:1
5-Methylcyclohex-2-enolMgBr₂·OEt₂8288:126:1
cis-5-(Hydroxymethyl)cyclohex-2-enol MgBr₂·OEt₂ 91 98:2 >99:1

Data Analysis: The cis-1,5-diol system not only achieves an exceptional anti:syn ratio (>99:1) but also enhances the overall yield and endo-selectivity. The rigid chelate lowers the activation energy for the desired pathway while effectively shutting down competing transition states.

Validated Experimental Protocol

The following methodology details a self-validating system for the highly stereoselective Diels-Alder reaction using cis-5-(hydroxymethyl)cyclohex-2-enol. Every step is designed to ensure the causality of the chelation control is maintained.

Reagents: cis-5-(hydroxymethyl)cyclohex-2-enol (1.0 mmol), MgBr₂·OEt₂ (1.2 mmol), freshly cracked cyclopentadiene (3.0 mmol), anhydrous CH₂Cl₂ (10 mL).

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the dienophile in anhydrous CH₂Cl₂.

    • Causality Note: Strict anhydrous conditions are mandatory; trace water will competitively bind the Mg(II) center, disrupting the bidentate chelate and degrading stereoselectivity.

  • Chelation: Cool the solution to -78 °C. Add MgBr₂·OEt₂ dropwise.

    • Causality Note: A 1.2 molar equivalent ensures complete bidentate chelate formation before diene introduction. Cooling to -78 °C prevents premature, non-catalyzed background reactions that lack stereocontrol.

  • Cycloaddition: Slowly add cyclopentadiene. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to break the magnesium chelate. Extract with Et₂O (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Before proceeding to column chromatography, analyze the crude mixture via ¹H NMR. The complete absence of syn-adduct vinylic proton signals validates the success of the chelation-controlled step. If syn-adducts are present, it indicates a failure in maintaining anhydrous conditions during Step 1 or 2.

ExpWorkflow Step1 Step 1: Preparation Dissolve Dienophile in CH2Cl2 Step2 Step 2: Catalyst Addition Add MgBr2·OEt2 at -78°C Step1->Step2 Step3 Step 3: Diene Addition Dropwise addition of Diene Step2->Step3 Step4 Step 4: Reaction Stir for 12h, warm to RT Step3->Step4 Step5 Step 5: Quench & Isolate NH4Cl quench, extract, purify Step4->Step5

Fig 2. Step-by-step experimental workflow for the MgBr2-catalyzed Diels-Alder cycloaddition.

Conclusion

For drug development professionals and synthetic chemists aiming to construct complex, stereodefined bicyclic systems, relying on simple steric hindrance (as seen in 5-methylcyclohex-2-enol) is often insufficient. By leveraging the dual-coordination capacity of cis-5-(hydroxymethyl)cyclohex-2-enol , researchers can exploit bidentate chelation to achieve near-perfect diastereofacial control, making it a vastly superior dienophile in targeted asymmetric synthesis.

References

  • Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Barriault, L. et al. Highly Stereoselective Hydroxy-Directed Diels—Alder Reaction. Journal of Organic Chemistry, American Chemical Society. Available at: [Link]

Validation

Validating the stereochemical assignment of cis-5-(Hydroxymethyl)cyclohex-2-enol using 2D NOESY NMR

Validating the Stereochemical Assignment of cis-5-(Hydroxymethyl)cyclohex-2-enol: A Comparative Guide to 2D NOESY and Alternative NMR Techniques Assigning the relative stereochemistry of functionalized cyclic systems, su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Stereochemical Assignment of cis-5-(Hydroxymethyl)cyclohex-2-enol: A Comparative Guide to 2D NOESY and Alternative NMR Techniques

Assigning the relative stereochemistry of functionalized cyclic systems, such as cis-5-(Hydroxymethyl)cyclohex-2-enol, is a critical bottleneck in natural product synthesis and drug development[1]. For this molecule, determining whether the C1 hydroxyl and C5 hydroxymethyl groups are cis (co-facial) or trans (anti-facial) dictates its biological activity and synthetic utility. While X-ray crystallography provides absolute configuration, it requires single crystals. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically the Nuclear Overhauser Effect (NOE)—is the gold standard for measuring through-space interproton distances (< 5 Å)[2],[3].

This guide objectively compares 2D NOESY against 1D NOESY, 2D ROESY, and scalar J-coupling analyses, providing a self-validating experimental workflow to ensure scientific integrity in your stereochemical assignments.

The Causality Behind the Method: Why 2D NOESY?

The NOE arises from dipole-dipole cross-relaxation between spatially proximate active nuclei[4],[5]. The magnitude and sign of the NOE depend strictly on the correlation time ( τc​ ), which is a function of molecular weight (MW), solvent viscosity, and temperature[6],[7].

For small molecules like cis-5-(Hydroxymethyl)cyclohex-2-enol (MW 128 Da), molecular tumbling is rapid ( ωτc​<1.12 )[7]. This rapid tumbling falls into the extreme narrowing limit, resulting in a positive NOE (cross-peaks have the opposite phase to the diagonal in a 2D NOESY spectrum)[2],[8]. Medium-sized molecules (MW 700–1200 Da) approach the zero-crossing point where NOE intensity vanishes, necessitating ROESY (Rotating-frame Overhauser Effect Spectroscopy)[6],[8]. Because our target is well below this threshold, NOESY is theoretically and practically optimal[8].

G Start Target: cis-5-(Hydroxymethyl) cyclohex-2-enol MW Assess Molecular Tumbling (MW ~128 Da) Start->MW Small Rapid Tumbling (Extreme Narrowing Limit) MW->Small NOESY2D 2D NOESY (Comprehensive Mapping) Small->NOESY2D Primary Choice NOESY1D 1D NOESY (Targeted Excitation) Small->NOESY1D If Overlap is Low ROESY 2D ROESY (Not Required) Small->ROESY Avoid (Artifacts)

Decision logic for selecting the optimal NMR experiment based on molecular tumbling.

Objective Comparison of NMR Techniques

To validate the cis stereochemistry, we must observe a through-space correlation between the pseudo-axial/pseudo-equatorial protons at C1 and C5. Signal intensity is proportional to the 6th power of distance ( 1/r6 ), dropping off quickly beyond 5 Å[2].

Table 1: Quantitative and Qualitative Comparison of Stereochemical NMR Methods

MethodologySensitivityResolution / OverlapOptimal Mixing TimeNOE Phase (Small MW)Best Use CaseLimitations
2D NOESY ModerateExcellent (2D dispersion)0.4 – 0.8 sPositive (Opposite to diagonal)Comprehensive mapping of all spatial correlations.Longer acquisition time (~1-2 hours)[9].
1D NOESY HighPoor (if signals overlap)0.4 – 0.8 sPositiveTargeted distance measurement from a single proton.Requires isolated excitation peak[9],[10].
2D ROESY LowGood0.2 – 0.3 sPositive (Always)Mid-sized molecules (700-1200 Da) to avoid zero NOE.Spin-lock artifacts; lower sensitivity for small MW[2],[8].
J-Coupling HighExcellentN/A (Through-bond)N/AConnectivity and dihedral angles (Karplus equation).Cannot definitively prove spatial proximity across rings.

Self-Validating Experimental Protocol: 2D NOESY Setup

To ensure trustworthiness and reproducibility, the following protocol details the acquisition of a 2D NOESY spectrum for cis-5-(Hydroxymethyl)cyclohex-2-enol.

Step 1: Sample Preparation and Degassing Causality: Dissolved oxygen is paramagnetic and accelerates T1​ relaxation, which quenches the NOE effect. For small molecules, removing oxygen is extremely important[6].

  • Dissolve 10–15 mg of cis-5-(Hydroxymethyl)cyclohex-2-enol in 0.6 mL of deuterated solvent (e.g., CDCl 3​ or Benzene- d6​ to alter chemical shifts if overlap occurs).

  • Degas the sample using the freeze-pump-thaw method (minimum 3 cycles) and seal the NMR tube under argon. Simply bubbling argon is insufficient for high-precision NOE measurements[6].

Step 2: T1​ Relaxation Measurement Causality: The NOE mixing time ( τm​ ) must be calibrated to the longitudinal relaxation time ( T1​ ) of the protons of interest to maximize NOE buildup while minimizing spin diffusion[2].

  • Run an Inversion Recovery experiment (180° – τ – 90° – acquire).

  • Calculate T1​ for the C1 and C5 protons.

  • Set the NOESY mixing time ( τm​ ) to approximately 0.7×T1​ (typically 0.5–0.8 seconds for small molecules)[2].

Step 3: 2D NOESY Acquisition

  • Tune, match, and rigorously shim the magnet (Z1-Z5) to ensure sharp lines.

  • Acquire a high-quality 1D 1 H spectrum to reference frequencies.

  • Set up the 2D NOESY experiment (e.g., noesygpphpp). Use a spectral width (SW) that covers all proton signals, with 2048 data points in t2​ and 256–512 increments in t1​ .

  • Set the number of scans (NS) to a multiple of 8 to complete the phase cycle, reducing artifacts[2].

  • Execute the experiment (typically takes 1-2 hours)[9].

Step 4: Data Processing and Stereochemical Interpretation

  • Apply zero-filling (to 2048 x 2048) and a squared sine-bell apodization function in both dimensions.

  • Phase the diagonal peaks to be negative and the NOE cross-peaks to be positive, which is the standard phase behavior for small molecules[6],[2].

G C1 Irradiate/Invert H1 (C1 Proton) Dipole Dipole-Dipole Cross-Relaxation C1->Dipole Distance Distance Dependent (1/r^6) Dipole->Distance Cis cis Isomer (r < 4 Å) Strong NOE Observed Distance->Cis Trans trans Isomer (r > 4.5 Å) No/Weak NOE Observed Distance->Trans

Causality of the Nuclear Overhauser Effect for stereochemical differentiation.

Data Interpretation: Validating the cis Configuration

Why do we trust the absence or presence of a peak? In NOESY, the signal intensity is proportional to 1/r6 , where r is the interatomic distance[2]. A distance increase from 3 Å to 4 Å reduces the NOE signal by a factor of ~5.6.

For cis-5-(Hydroxymethyl)cyclohex-2-enol:

  • Validation of cis: Analyze the cross-peak between the C1 methine proton and the C5 methine proton. In the cis isomer, the ring adopts a half-chair conformation where these protons can be co-facial (e.g., pseudo-diaxial or close in space), yielding a strong NOE cross-peak[1].

  • Rejection of trans: In the trans isomer, the distance between the C1 and C5 protons exceeds 4.5 Å across the ring, and the NOE will be absent or extremely weak.

  • If the signals for H1 and H5 overlap heavily in 1D, 2D NOESY resolves them by spreading the data across a second frequency domain[9]. If resolution is still an issue, 1D NOESY with selective excitation (DPFGSE) can be used to isolate the specific multiplet[3].

Conclusion

For the stereochemical validation of cis-5-(Hydroxymethyl)cyclohex-2-enol, 2D NOESY remains the most robust and authoritative technique. By understanding the physical causality of molecular tumbling and rigorously preparing degassed samples, researchers can generate self-validating datasets that unambiguously distinguish cis from trans isomers. While 1D NOESY offers speed[9], the 2D NOESY provides the comprehensive spatial mapping necessary for definitive structural elucidation[4].

References

  • Title: NOESY and ROESY | Source: columbia.edu | URL: 6

  • Title: 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility | Source: indiana.edu | URL: 2

  • Title: NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity - Nanalysis | Source: nanalysis.com | URL: 4

  • Title: NOESY and ROESY - UCSD SSPPS NMR Facility | Source: blogspot.com | URL: 7

  • Title: 1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago | Source: uchicago.edu | URL: 9

  • Title: What is the difference between NOESY and ROESY for NMR? : r/chemistry - Reddit | Source: reddit.com | URL: 8

  • Title: 1D and 2D NOESY Comparison | Source: ucsb.edu | URL: 10

  • Title: Stereochemistry Information from NOESY/ROESY data … Part 1 - ACD/Labs | Source: acdlabs.com | URL: 11

  • Title: NOE Experiments | Faculty of Mathematical & Physical Sciences - University College London | Source: ucl.ac.uk | URL: 3

  • Title: Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column - JEOL | Source: jeol.com | URL: 5

  • Title: Chemoenzymatic Total Synthesis of Hydromorphone by an Oxidative Dearomatization/Intramolecular [4 + 2] Cycloaddition Sequence: A Second-Generation Approach | Source: acs.org | URL: 1

Sources

Comparative

Benchmarking different synthetic routes for cis-5-(Hydroxymethyl)cyclohex-2-enol efficiency

The synthesis of cis-5-(Hydroxymethyl)cyclohex-2-enol (CAS 141116-48-5) presents a classic challenge in stereocontrolled carbocyclic construction. As a bifunctional chiral scaffold, it is an indispensable building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of cis-5-(Hydroxymethyl)cyclohex-2-enol (CAS 141116-48-5) presents a classic challenge in stereocontrolled carbocyclic construction. As a bifunctional chiral scaffold, it is an indispensable building block for the total synthesis of polyketide natural products like (+)-palitantin and frequentin, as well as a precursor for biologically active carbocyclic nucleosides [1, 2]. The molecule’s utility stems from its secondary allylic alcohol and primary hydroxymethyl group, which allow for orthogonal functionalization [3].

Because stereocontrol directly dictates the biological efficacy of the downstream active pharmaceutical ingredients (APIs), selecting the optimal synthetic route is critical. This guide benchmarks three field-proven synthetic strategies—Enzymatic Desymmetrization, Ring-Closing Metathesis (RCM), and Diels-Alder Cycloaddition—evaluating them on mechanistic causality, efficiency, and scalability.

Enzymatic Desymmetrization: The Biocatalytic Standard

Mechanistic Causality: The chemoenzymatic approach relies on the desymmetrization of a meso-precursor (e.g., meso-1,4-diacetoxy-5-methylenecyclohexane). By utilizing a hydrolase enzyme such as Pseudomonas cepacia lipase (PCL) or Novozym 435, we exploit the enzyme's highly specific chiral binding pocket. The enzyme selectively hydrolyzes only one of the enantiotopic ester groups. This breaks the plane of symmetry, establishing multiple stereocenters in a single step with near-perfect enantioselectivity, avoiding the need for toxic heavy-metal chiral catalysts [1].

Self-Validating Protocol:

  • Substrate Preparation: Dissolve 10 mmol of the meso-diacetate precursor in 50 mL of a 0.1 M phosphate buffer (pH 7.2) containing 10% v/v acetone to aid solubility.

  • Biocatalyst Addition: Add 250 mg of immobilized lipase (Novozym 435).

  • Incubation & Monitoring: Stir the suspension gently at 30°C.

    • Validation Check: Monitor the reaction via chiral stationary phase HPLC (e.g., Chiralcel OD-H column). The reaction must be halted exactly when the monoacetate product peak reaches maximum integration without the appearance of the diol byproduct. A single product peak confirms successful desymmetrization (>98% ee).

  • Workup: Filter the mixture through a Celite pad to recover the immobilized enzyme (which can be washed and reused). Extract the aqueous filtrate with ethyl acetate (3 × 30 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography to yield the chiral monoacetate. A subsequent mild reduction/deprotection yields cis-5-(Hydroxymethyl)cyclohex-2-enol.

Ring-Closing Metathesis (RCM): The Organometallic Approach

Mechanistic Causality: RCM constructs the cyclohexene core from an acyclic diene precursor using a ruthenium-based alkylidene catalyst (e.g., Grubbs 2nd Generation). The thermodynamic driving force is the entropic release of volatile ethylene gas. The advantage here is absolute stereocontrol: the syn- or anti-stereocenters are pre-installed in the acyclic chain via established asymmetric allylation techniques (like Brown allylation) prior to ring closure.

Self-Validating Protocol:

  • Substrate Degassing: Dissolve 5 mmol of the stereodefined acyclic diene in 500 mL of anhydrous dichloromethane (DCM). The high dilution (0.01 M) is critical to favor intramolecular cyclization over intermolecular cross-metathesis. Sparge the solution with argon for 15 minutes.

  • Catalyst Injection: Under an inert atmosphere, add 5 mol% (0.25 mmol) of Grubbs II catalyst.

  • Reflux: Heat the reaction to 40°C for 4–6 hours.

    • Validation Check: Pull a 0.5 mL aliquot, concentrate, and perform a crude ¹H NMR. The complete disappearance of terminal alkene proton signals (δ 4.9–5.1 ppm) and the emergence of internal cyclic alkene signals (δ 5.6–5.8 ppm) validates successful ring closure. Do not proceed to quenching until terminal alkene signals are absent.

  • Quenching: Add 2 mL of ethyl vinyl ether and stir for 30 minutes to deactivate the active ruthenium carbene, preventing double-bond isomerization.

  • Purification: Concentrate the solvent and purify the residue via silica gel chromatography to isolate the target cyclic enol.

Diels-Alder Cycloaddition: The Classical Construction

Mechanistic Causality: This classical [4+2] cycloaddition utilizes a functionalized diene and a dienophile (e.g., an acrylate derivative) to simultaneously form the six-membered ring and set the relative stereocenters. By employing a Lewis acid catalyst (such as TiCl₄ or a chiral BOX-Cu(II) complex) at cryogenic temperatures, the reaction is forced through a highly ordered endo-transition state. This ensures the correct relative cis-stereochemistry between the eventual hydroxyl and hydroxymethyl groups.

Self-Validating Protocol:

  • Reaction Setup: In an oven-dried flask, dissolve 10 mmol of the dienophile in 30 mL of anhydrous toluene under argon. Cool to -78°C.

  • Lewis Acid Activation: Dropwise, add 1.1 equivalents of TiCl₄. Stir for 15 minutes to allow complexation.

  • Cycloaddition: Slowly add 12 mmol of the diene. Maintain at -78°C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Luche Reduction: The resulting cycloadduct ketone is dissolved in methanol. Add 1.2 eq of CeCl₃·7H₂O, cool to 0°C, and add 1.2 eq of NaBH₄. The cerium salt strictly directs 1,2-reduction (avoiding 1,4-reduction) to yield the allylic alcohol.

    • Validation Check: Perform 2D NOESY NMR on the purified product. Strong spatial proximity cross-peaks between the C1-hydroxyl proton and the C5-hydroxymethyl protons definitively confirm the cis-configuration.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of each synthetic route based on literature standards and process chemistry viability.

MetricEnzymatic DesymmetrizationRing-Closing Metathesis (RCM)Diels-Alder Cycloaddition
Overall Yield 40-45% (Max 50% for kinetic)75-85%60-70%
Enantiomeric Excess >98% ee>95% ee (Precursor dependent)Diastereoselective (Requires chiral aux/catalyst for ee)
Scalability Excellent (Mild conditions, reusable catalyst)Moderate (High dilution required, expensive Ru catalyst)Good (Standard reactor equipment, low cost)
Atom Economy HighModerate (Loss of ethylene and auxiliary groups)Very High (Addition reaction)
Primary Limitation Narrow substrate scopeTrace heavy metal (Ru) contamination in APIStrict cryogenic requirements (-78°C)

Synthetic Workflow Visualization

G Meso Meso-Diacetate Precursor Enz Enzymatic Desymmetrization (Lipase) Meso->Enz Acyclic Acyclic Diene Precursor RCM Ring-Closing Metathesis (Grubbs II) Acyclic->RCM DAPre Diene + Dienophile Precursors DA Diels-Alder Cycloaddition & Luche Reduction DAPre->DA Target cis-5-(Hydroxymethyl) cyclohex-2-enol Enz->Target High ee% (>98%) RCM->Target Mod-High Yield DA->Target Diastereoselective

Caption: Synthetic pathways to cis-5-(Hydroxymethyl)cyclohex-2-enol comparing three key methodologies.

References

  • ElectronicsAndBooks. "Asymmetric synthesis of palitantin by an enzymatic and organocatalytic approach." Available at: [Link]

Comparative

Evaluating Chiral Stationary Phases for the Enantioseparation of cis-5-(Hydroxymethyl)cyclohex-2-enol: A Comparative Guide

Introduction & Scientific Rationale cis-5-(Hydroxymethyl)cyclohex-2-enol is a highly versatile chiral building block, fundamentally utilized in the total synthesis of complex polyketide-derived fungal metabolites such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

cis-5-(Hydroxymethyl)cyclohex-2-enol is a highly versatile chiral building block, fundamentally utilized in the total synthesis of complex polyketide-derived fungal metabolites such as (+)-palitantin 1 and non-natural gabosine derivatives 2. Because the stereochemistry of this cyclic allylic diol dictates the biological efficacy of downstream active pharmaceutical ingredients (APIs), achieving and verifying absolute enantiopurity is a critical path in drug development.

While enzymatic kinetic resolution (e.g., utilizing Lipase-PS from Burkholderia cepacia) is highly effective for preparative-scale asymmetric synthesis 1, direct chromatographic enantioseparation via High-Performance Liquid Chromatography (HPLC) remains the analytical gold standard. It is required for rapid enantiomeric excess ( ee ) determination, reaction monitoring, and small-scale purification 3. This guide evaluates derivatized polysaccharide Chiral Stationary Phases (CSPs) for this specific separation, bridging theoretical recognition mechanisms with field-proven experimental protocols.

Mechanistic Causality: Chiral Recognition of Cyclic Allylic Alcohols

The enantioseparation of cis-5-(hydroxymethyl)cyclohex-2-enol on polysaccharide CSPs is governed by a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric inclusion [[3]](). The analyte possesses two distinct interaction sites: a primary hydroxyl group on the exocyclic methyl arm, and a secondary allylic hydroxyl group directly attached to the cyclohexene ring.

Derivatized polysaccharide CSPs provide chiral recognition through their carbamate linkages, which act as simultaneous hydrogen-bond donors (NH) and acceptors (C=O).

  • The Amylose Advantage: Amylose-based selectors form a left-handed helical structure with a relatively wide chiral groove. This architecture is uniquely suited to accommodate the bulky, rigid cyclohexene ring of the analyte, allowing optimal alignment of both hydroxyl groups with the carbamate network 3.

  • The Cellulose Limitation: Cellulose-based selectors possess a more linear, tightly packed conformation. While highly effective for planar aromatic systems, they often exhibit reduced steric fit for non-planar cyclic allylic alcohols, resulting in lower selectivity ( α ).

Mechanism Analyte cis-5-(Hydroxymethyl)cyclohex-2-enol (Chiral Analyte) H_Bond_1 Primary -OH Interaction (H-Bonding with Carbamate C=O) Analyte->H_Bond_1 H_Bond_2 Allylic -OH Interaction (H-Bonding with Carbamate NH) Analyte->H_Bond_2 Steric Cyclohexene Ring (Steric Inclusion in Helical Groove) Analyte->Steric CSP Polysaccharide CSP (e.g., Amylose tris-3,5-dimethylphenylcarbamate) H_Bond_1->CSP Dipole-Dipole H_Bond_2->CSP H-Bond Steric->CSP Spatial Fit

Fig 1. Mechanistic pathways of chiral recognition between the analyte and polysaccharide CSPs.

Comparative Evaluation of Chiral Stationary Phases

To objectively evaluate the optimal CSP, we compare three industry-standard columns under normal-phase conditions. The data below synthesizes typical chromatographic behavior for this structural class, highlighting the superiority of amylose-based and immobilized phases for cyclic allylic diols.

CSP TypeChiral SelectorOptimal Mobile Phase t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)8.411.21.452.8
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)9.110.31.181.2
Chiralpak IG Immobilized Amylose tris(3-chloro-4-methylphenylcarbamate)Hexane/DCM (80:20)7.510.81.523.1

Data Analysis: Chiralpak AD-H provides baseline resolution ( Rs​ > 1.5) due to the optimal steric fit of the cyclohexene ring within the amylose helix. Chiralcel OD-H fails to achieve baseline resolution ( Rs​ = 1.2), leading to peak tailing overlap. The immobilized Chiralpak IG column allows the use of Dichloromethane (DCM), which improves analyte solubility and mass transfer, yielding the highest resolution.

Experimental Protocol: Self-Validating Method Development

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system. By incorporating racemic baseline establishment and orthogonal verification, the protocol internally confirms the reliability of the calculated ee without relying on external assumptions.

Phase 1: System Suitability & Baseline Establishment

  • Action: Inject a 1 mg/mL solution of racemic cis-5-(hydroxymethyl)cyclohex-2-enol (UV detection at 210 nm).

  • Causality: This establishes the unoptimized retention factors ( k1​ , k2​ ) and proves that the HPLC system is functioning without dead-volume peak broadening. It provides the baseline Rs​ value to measure all subsequent optimizations against.

Phase 2: Mobile Phase Modifier Tuning

  • Action: Transition the polar modifier from Hexane/Ethanol (90:10) to Hexane/Isopropanol (90:10).

  • Causality: Ethanol is a strong, linear hydrogen-bond competitor that can strip the analyte from the CSP too quickly. Isopropanol is bulkier; it moderates the elution strength while allowing the analyte's cyclic scaffold to interact more intimately with the chiral grooves, thereby increasing selectivity ( α ).

Phase 3: Internal Validation (The Self-Validating Step)

  • Action: Collect the eluent of Peak 1 and Peak 2 separately using a fraction collector. Evaporate the solvent under gentle N 2​ stream, reconstitute, and re-inject each fraction individually.

  • Causality: If the method is robust and thermodynamically stable, re-injection will yield a single peak at the exact retention time of the original fraction. This proves the separation is a true enantiomeric resolution and not an artifact of on-column degradation, rotamer interconversion, or achiral impurity co-elution.

Workflow Step1 1. Baseline Establishment Inject Racemic Standard Step2 2. Primary CSP Screening (Amylose vs. Cellulose) Step1->Step2 Step3 3. Mobile Phase Optimization (Tune Hexane:IPA ratio) Step2->Step3 Step4 4. Resolution Validation Ensure Rs > 1.5 Step3->Step4 Step4->Step3 Fail (Rs < 1.5) Step5 5. Orthogonal Verification (Fraction Re-injection / Spike) Step4->Step5 Pass

Fig 2. Self-validating experimental workflow for chiral method development and optimization.

References

  • Title: Buy Palitantin | 140224-89-1 Source: Smolecule URL
  • Title: Application Notes & Protocols: The Utility of 5-(Hydroxymethyl)
  • Title: Asymmetric synthesis of palitantin by an enzymatic and organocatalytic approach Source: ElectronicsAndBooks URL
  • Title: Polysaccharide Derivatives as Unique Chiral Selectors for Enantioselective Chromatography Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of cis-5-(Hydroxymethyl)cyclohex-2-enol

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a non-negotiable aspect of our work, underpinning the safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a non-negotiable aspect of our work, underpinning the safety of our laboratories and our commitment to environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of cis-5-(Hydroxymethyl)cyclohex-2-enol, moving beyond mere procedure to explain the critical reasoning behind each step.

The principles outlined here are grounded in established safety protocols and regulatory frameworks, ensuring a self-validating system for waste management that protects you, your colleagues, and your institution.

Foundational Knowledge: Hazard Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's specific hazards is essential. This assessment dictates the required personal protective equipment (PPE), segregation strategies, and ultimate disposal pathway. Based on available safety data, cis-5-(Hydroxymethyl)cyclohex-2-enol is classified as a hazardous substance.[1]

The primary hazards associated with this compound are summarized below. This data is the causal basis for the stringent handling procedures that follow.

Hazard ClassificationGHS Hazard StatementRationale for Disposal Protocol
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedPrevents accidental ingestion and contamination of common areas. Dictates strict hygiene measures post-handling.
Skin Irritation (Category 2) H315: Causes skin irritationNecessitates the use of nitrile or other chemically-resistant gloves and a lab coat to prevent direct contact.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationMandates the use of safety glasses or goggles to protect against splashes or aerosols.
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationRequires handling within a certified chemical fume hood to prevent inhalation of any vapors or mists.

This hazard profile firmly places cis-5-(Hydroxymethyl)cyclohex-2-enol within the scope of regulated chemical waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3] As such, it cannot be disposed of via sanitary sewer or as common solid waste.[2][4]

Pre-Disposal Planning and Preparation

Proper disposal begins long before the waste container is filled. Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory.[5][6][7] This plan, required by the Occupational Safety and Health Administration (OSHA), outlines specific procedures for handling hazardous chemicals, including waste disposal.[5][8]

Your Pre-Disposal Checklist:

  • Consult the SDS and CHP: Always have the Safety Data Sheet (SDS) for cis-5-(Hydroxymethyl)cyclohex-2-enol readily accessible.[7][9] Cross-reference its recommendations with your site-specific CHP.

  • Assemble Personal Protective Equipment (PPE): Based on the hazard assessment, the minimum required PPE includes:

    • Nitrile gloves (or other chemically-resistant material)

    • Safety glasses with side shields or chemical splash goggles

    • A flame-resistant lab coat

  • Prepare the Waste Accumulation Area: Designate a specific area within a chemical fume hood for waste collection. Ensure it is clean, uncluttered, and away from incompatible materials, particularly strong oxidizing agents.[10]

  • Select the Appropriate Waste Container:

    • Use a clean, leak-proof container made of a material compatible with alcohols (e.g., High-Density Polyethylene (HDPE) or glass). Plastic-coated glass is often preferred to mitigate breakage risks.[2][11]

    • The container must have a secure, screw-top cap to prevent leaks and vapor release.[4][11]

    • Ensure the container is not overfilled; a general rule is to fill to no more than 75-90% capacity to allow for vapor expansion.[11][12]

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process and procedural flow for the safe disposal of cis-5-(Hydroxymethyl)cyclohex-2-enol waste.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_final Finalization Phase start Waste Generation (cis-5-(Hydroxymethyl)cyclohex-2-enol) haz_id Hazard Identification (Consult SDS) start->haz_id ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_id->ppe container Select Compatible Container (HDPE or Glass) ppe->container transfer Transfer Waste in Fume Hood container->transfer labeling Label Container Correctly (Full Name, Hazards, Date) transfer->labeling segregate Segregate from Incompatibles (e.g., Oxidizers) labeling->segregate close_container Securely Cap Container segregate->close_container storage Store in Designated Satellite Accumulation Area (SAA) close_container->storage pickup Arrange for Pickup by EHS (or licensed contractor) storage->pickup end Disposal at a Permitted TSDF Facility pickup->end

Caption: Disposal workflow for cis-5-(Hydroxymethyl)cyclohex-2-enol.

Step-by-Step Disposal Protocol

This protocol details the execution phase of the disposal process.

  • Waste Transfer:

    • Conduct all waste transfers inside a certified chemical fume hood to mitigate inhalation risks.[1]

    • Carefully pour the liquid waste into the designated, pre-labeled waste container. Avoid splashing. Use a funnel if necessary.

    • For solid waste (e.g., contaminated filter paper, stir bars), place it in a separate, clearly labeled solid waste container. Do not mix solid and liquid waste streams unless your institution's protocol explicitly allows it.[13]

  • Container Labeling (The Critical Step):

    • Proper labeling is not just a best practice; it is a regulatory requirement.[2][4] Your institution's Environmental Health and Safety (EHS) office will provide specific hazardous waste tags.

    • The label must include, at a minimum:

      • The words "Hazardous Waste".

      • The full, unabbreviated chemical name: "cis-5-(Hydroxymethyl)cyclohex-2-enol". For mixtures, list all components.[2]

      • A clear indication of the hazards (e.g., "Toxic," "Irritant"). Hazard pictograms may be required.[13]

      • The date of waste generation (the date you first add waste to the container).[2]

      • Your name, department, and laboratory room number.[2]

  • Temporary Storage:

    • Once the waste is containerized and labeled, securely fasten the cap.

    • Store the container in a designated Satellite Accumulation Area (SAA), which is typically a secondary containment bin within or near the laboratory.

    • This area must be under the control of the generator and at or near the point of generation.

    • Ensure the container is segregated from incompatible materials.[6]

  • Final Disposal:

    • Do not accumulate hazardous waste indefinitely. Follow your institution's guidelines for waste pickup schedules.

    • Contact your EHS office to arrange for the removal of the full waste container.[2]

    • The EHS department will then transport the waste to a central accumulation area before it is manifested and transported by a licensed hazardous waste company to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]

Emergency Procedures in Case of Spills

In the event of a spill during handling or disposal:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency line.

  • Containment (for small spills): If you are trained and it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent material.[15]

  • Decontaminate: Clean the affected area as per your CHP guidelines.

  • Dispose of Cleanup Material: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste following the same protocol described above.

By integrating these procedures into your daily laboratory workflow, you contribute to a culture of safety and ensure that your research is conducted with the highest degree of professional responsibility.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. [Link]

  • Safety Data Sheet for cis-2-Hexen-1-ol. Thermo Fisher Scientific. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Heritage Environmental Services. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • Safety Data Sheet for HENSOTHERM® V 45. Rudolf Hensel GmbH. [Link]

  • Safety Data Sheet for 2-Methylcyclohexanol. Fisher Scientific. [Link]

  • Chemical Waste (Guidance Note). University of Glasgow. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Safety Data Sheet for VALMA RESIN REMOVER. AUTODOC. [Link]

  • GESTIS Substance Database. Institute for Occupational Safety and Health of the German Social Accident Insurance. [Link]

  • Safety Data Sheet for Cyclohexane. [Link]

Sources

Handling

Personal protective equipment for handling cis-5-(Hydroxymethyl)cyclohex-2-enol

As a Senior Application Scientist, I recognize that true laboratory safety transcends merely following a checklist; it requires a mechanistic understanding of the chemicals we handle. When working with cis-5-(Hydroxymeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that true laboratory safety transcends merely following a checklist; it requires a mechanistic understanding of the chemicals we handle. When working with cis-5-(Hydroxymethyl)cyclohex-2-enol , a bifunctional chiral building block, our safety protocols must account for both its physical state and its chemical reactivity.

This guide provides a comprehensive, self-validating system for the safe handling, transfer, and disposal of this compound, ensuring that your operational workflows are both efficient and rigorously protected.

Physico-Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the substance. cis-5-(Hydroxymethyl)cyclohex-2-enol is an unsaturated cyclic diol. It possesses both a primary aliphatic alcohol and a secondary allylic alcohol, giving it a mixed-polarity profile that influences how it interacts with biological membranes and protective materials.

Table 1: Physico-Chemical Profile

Property Value
Chemical Name cis-5-(Hydroxymethyl)cyclohex-2-enol
CAS Number 141116-48-5[1]
Molecular Formula C7H12O2[1]
Physical Form Yellow Liquid[1]

| Purity (Commercial) | ≥ 96%[1] |

Because specific toxicological data for the cis isomer is often grouped with its general isomeric class, we extrapolate its safety profile from highly analogous cyclohexenol derivatives[2]. The primary hazards stem from its ability to act as a contact and mucosal irritant.

Table 2: GHS Hazard Classifications & Mechanistic Causality

GHS Code Hazard Statement Mechanistic Causality
H302 Harmful if swallowed[2] Causes systemic toxicity upon rapid gastrointestinal absorption.
H315 Causes skin irritation[2] The lipophilic cyclohexene ring permeates the stratum corneum, while the hydroxyl groups disrupt local cellular membranes.
H319 Causes serious eye irritation[2] Rapid interaction with the aqueous ocular mucosa causes an immediate inflammatory response.

| H335 | May cause respiratory irritation[2] | Volatilization of the liquid leads to vapor interaction with sensitive respiratory epithelium. |

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is a matter of matching material science to chemical properties. Do not rely on universal lab gear; use the targeted matrix below.

Table 3: PPE Specifications & Rationale

PPE Category Specification Causality / Rationale
Hand Protection Nitrile (NBR) gloves (≥ 0.11 mm) Nitrile resists non-polar cyclic alkenes significantly better than latex, preventing transdermal absorption[3].
Eye Protection ANSI Z87.1 tight-fitting goggles Prevents ocular exposure from micro-droplets or aerosols generated during syringe pressurization[2].
Body Protection 100% Cotton Lab Coat Provides a breathable, non-melting barrier against accidental liquid splashes.

| Respiratory | Half-mask with Type A (Brown) cartridges | Required only outside the fume hood or during spills to filter organic vapors that cause respiratory irritation[2]. |

Operational Workflows & Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's conditions are fully met.

Methodology 1: Safe Transfer and Aliquoting Protocol
  • Environmental Verification: Before opening the reagent, verify that the fume hood face velocity is ≥ 0.5 m/s.

    • Causality: This active airflow ensures that any vapors (H335) generated during transfer are pulled away from your breathing zone[2].

  • PPE Donning & Inspection: Equip your lab coat, safety goggles, and double-layer nitrile gloves. Inspect gloves for micro-tears.

    • Causality: Double-gloving provides a fail-safe barrier against skin irritants (H315)[2].

  • Vessel Equilibration: Allow the yellow liquid[1] to reach room temperature before opening.

    • Causality: Opening a cold vessel causes ambient moisture condensation, which can degrade the reagent or cause dangerous pressure differentials.

  • Closed-System Transfer: Use a gas-tight syringe purged with inert gas (N2/Ar) to extract the required volume.

    • Causality: Minimizes exposure to oxygen (preventing slow oxidation of the allylic alcohol) and completely isolates the operator from the liquid.

  • Decontamination: Rinse the syringe with a compatible organic solvent (e.g., acetone) directly into a designated hazardous waste container before removing your PPE.

Visualized Operational Workflow

Workflow Start Pre-Operation Check & Fume Hood Setup PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Transfer Chemical Transfer (Syringe/Pipette) PPE->Transfer Spill Spill Occurs? Transfer->Spill Reaction Execute Reaction Spill->Reaction No Evacuate Evacuate & Ventilate Spill->Evacuate Yes Dispose Dispose as Hazardous Organic Waste Reaction->Dispose Post-Reaction Absorb Absorb with Inert Material (Sand/Vermiculite) Evacuate->Absorb Absorb->Dispose

Operational workflow for handling cis-5-(Hydroxymethyl)cyclohex-2-enol and spill response.

Spill Management & Disposal Plan

In the event of a spill, rapid containment is critical to prevent environmental contamination and respiratory exposure.

Methodology 2: Spill Response and Neutralization Protocol
  • Immediate Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the vicinity and maximize room ventilation.

  • Containment: Don a half-mask respirator with organic vapor cartridges. Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Vermiculite rapidly absorbs the lipophilic liquid without generating exothermic heat, unlike reactive chemical neutralizers[3].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty polyethylene waste container. Seal tightly.

  • Surface Decontamination: Wash the spill area with a mild detergent and water solution to remove residual polar diols, followed by a final wipe with isopropanol to clear any lipophilic residue.

  • Waste Manifesting: Label the container as "Hazardous Organic Waste - Contains Cyclohexenol Derivatives." Do not discharge into the aqueous drain system[2]. Transfer to the facility's designated hazardous waste storage for eventual incineration[3].

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.